Betamethasone 21-valerate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEROCCAEIIKMJT-SUYDQAKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945051 | |
| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2240-28-0 | |
| Record name | Betamethasone 21-valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2240-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone 21-valerate (beta) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2240-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAMETHASONE 21-VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW52JZ3627 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Betamethasone 21-Valerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betamethasone (B1666872) 21-valerate, a potent synthetic glucocorticoid, exerts its significant anti-inflammatory, immunosuppressive, and anti-proliferative effects primarily through its interaction with the glucocorticoid receptor (GR). This technical guide delineates the core mechanism of action of betamethasone 21-valerate, commencing with its binding to the cytosolic GR and the subsequent nuclear translocation of the activated receptor complex. The guide further explores the dual modalities of gene regulation—transactivation and transrepression—that underpin its therapeutic efficacy. Key signaling pathways, including the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), are detailed. Additionally, the induction of anti-inflammatory proteins, notably Annexin A1 (Lipocortin-1), and the subsequent suppression of inflammatory mediators are discussed. This document provides a comprehensive overview of the molecular interactions and signaling cascades, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a mid-potency topical corticosteroid widely utilized in the management of various inflammatory and autoimmune dermatological conditions. Its therapeutic efficacy is a direct consequence of its molecular interactions with the glucocorticoid signaling pathway. Understanding the precise mechanism of action at a molecular level is paramount for the rational design of new glucocorticoid receptor modulators with improved therapeutic indices. This guide provides a detailed exploration of these mechanisms.
Glucocorticoid Receptor Binding and Activation
The primary intracellular target of this compound is the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.
Upon entering the cell, the lipophilic this compound molecule binds to the ligand-binding domain of the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, leading to the dissociation of the HSPs. This unmasking of the nuclear localization signals allows the activated ligand-GR complex to translocate into the nucleus.
Data Presentation: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |
| Dexamethasone | 1.0 | |
| Betamethasone | 1.0 | |
| Betamethasone 17-valerate | 5.0 | |
| Betamethasone 21-acetate | 0.6 |
Modulation of Gene Expression
Once in the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to either an increase (transactivation) or a decrease (transrepression) in gene transcription.
Transactivation: Upregulation of Anti-inflammatory Genes
The GR-dimer complex binds to GREs to enhance the transcription of anti-inflammatory genes. A primary example is the induction of Annexin A1 (ANXA1) , also known as Lipocortin-1. ANXA1 is a key mediator of the anti-inflammatory effects of glucocorticoids. It inhibits phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid from cell membranes. This, in turn, blocks the downstream production of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.
Transrepression: Downregulation of Pro-inflammatory Genes
A crucial aspect of the anti-inflammatory action of this compound is the repression of pro-inflammatory gene expression. This is primarily achieved through interference with the activity of key pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) .
-
Inhibition of NF-κB: The activated GR can physically interact with the
Physicochemical Properties of Betamethasone 21-Valerate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone 21-valerate is a potent synthetic glucocorticoid corticosteroid with prominent anti-inflammatory and immunosuppressive properties. As a 21-valerate ester of betamethasone, its physicochemical characteristics are pivotal to its formulation, stability, delivery, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and visual representations of key pathways and workflows to support research and development activities.
Chemical and Physical Properties
This compound is a white or almost white, crystalline powder. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |
| Molecular Formula | C₂₇H₃₇FO₆ | |
| Molecular Weight | 476.58 g/mol | |
| Appearance | White or off-white crystalline powder | |
| Melting Point | Approximately 190°C (with decomposition) to 220°C |
Solubility
The solubility of this compound is a critical factor in its formulation, particularly for topical and parenteral dosage forms. It is characterized by its lipophilic nature.
| Solvent | Solubility | Reference |
| Water | Practically insoluble | |
| Ethanol (95%) | Soluble (62 mg/mL) | |
| Methanol (B129727) | Sparingly soluble | |
| Chloroform | Freely soluble | |
| Diethyl ether | Slightly soluble | |
| Acetone | Soluble | |
| DMSO | Soluble |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of this compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, inert container.
-
Agitate the mixture at a constant, controlled temperature (e.g., 25°C and 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Centrifuge the sample to separate the undissolved solid from the supernatant.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analyze the diluted sample using the HPLC method to determine the concentration of dissolved this compound.
-
Calculate the solubility in mg/mL or other appropriate units.
-
Partition Coefficient (LogP) and Dissociation Constant (pKa)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption and distribution. The pKa provides insight into the ionization state of a molecule at different pH values.
| Parameter | Value | Method | Reference |
| LogP | 3.6 - 3.9 (Computed) | ||
| pKa | Not experimentally determined in literature. Predicted value is approximately 12.0. | Predicted |
Experimental Protocol: LogP Determination by HPLC
This method provides an indirect estimation of LogP based on the retention time of the analyte in a reversed-phase HPLC system.
-
System Preparation:
-
Use a reversed-phase HPLC column (e.g., C18).
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
-
-
Standard Selection:
-
Select a series of standard compounds with known LogP values that bracket the expected LogP of this compound.
-
-
Chromatographic Analysis:
-
Inject the standard compounds and this compound into the HPLC system under isocratic conditions.
-
Record the retention time (t_R) for each compound.
-
Determine the void time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Calculation:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the log k' of the standard compounds against their known LogP values.
-
Determine the LogP of this compound by interpolating its log k' value on the calibration curve.
-
Experimental Protocol: pKa Determination by Potentiometric Titration
Given the absence of hydroxyl groups amenable to straightforward titration in the physiological pH range, the experimental determination of this compound's pKa is challenging and not commonly reported. However, a general protocol for determining the pKa of a weakly acidic or basic compound is as follows:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.
-
-
Titration Setup:
-
Use a calibrated pH meter with a suitable electrode.
-
Place the sample solution in a thermostatted vessel and stir continuously.
-
-
Titration:
-
Add a standardized titrant (e.g., NaOH for an acidic compound or HCl for a basic compound) in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point of the titration curve. The equivalence point can be determined from the inflection point of the first derivative of the titration curve.
-
Polymorphism
Betamethasone valerate (B167501) is known to exhibit polymorphism, meaning it can exist in different crystalline forms. These polymorphs can have different physical properties, including solubility and stability. Form I is reported to be the thermodynamically stable form at room temperature. The investigation of polymorphism is crucial during drug development.
Experimental Protocol: Polymorphism Investigation by DSC and XRD
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for endothermic events (melting) and exothermic events (crystallization or degradation). Different polymorphs will typically exhibit different melting points and heats of fusion.
-
-
X-Ray Powder Diffraction (XRPD):
-
Prepare a flat, uniform sample of the this compound powder.
-
Place the sample in the XRPD instrument.
-
Expose the sample to a monochromatic X-ray beam.
-
Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline form. Different polymorphs will produce distinct diffraction patterns.
-
Stability
This compound is susceptible to degradation under certain conditions, primarily through hydrolysis and thermal stress. Understanding its stability profile is essential for determining appropriate storage conditions and shelf-life.
| Condition | Stability Profile | Reference |
| pH | Exhibits maximum stability in a pH range of approximately 3.2 to 4.2. | |
| Thermal | Can degrade when exposed to heat, leading to the formation of various degradation products. | |
| Aqueous Solution | Undergoes rearrangement from the 17-valerate to the 21-valerate ester. |
Experimental Protocol: Stability-Indicating HPLC Method for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies to assess the stability of this compound.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80°C) for a specified time.
-
Base Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 N NaOH) and keep at room temperature or heat gently for a specified time.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.
-
Photodegradation: Expose the drug solution or solid to UV and visible light in a photostability chamber.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.
-
-
Data Evaluation:
-
Quantify the amount of remaining intact drug and the formation of any degradation products.
-
Assess the peak purity of the intact drug peak to ensure no co-eluting degradation products.
-
Signaling Pathway and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The canonical signaling pathway is depicted below.
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Workflow: HPLC Analysis
The following diagram illustrates a typical workflow for the analysis of this compound using HPLC.
The Pharmacokinetics and Metabolism of Betamethasone 21-Valerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) 21-valerate, a potent synthetic glucocorticoid, is a widely utilized topical anti-inflammatory and immunosuppressive agent. Its clinical efficacy is intrinsically linked to its pharmacokinetic and metabolic profile, which governs its absorption into the skin, distribution throughout the body, biotransformation into various metabolites, and subsequent excretion. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of betamethasone 21-valerate, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Pharmacokinetics
The systemic exposure to this compound following topical administration is a critical consideration in its therapeutic use. The absorption, distribution, metabolism, and excretion (ADME) of this corticosteroid are complex processes influenced by various physiological and formulation-dependent factors.
Absorption
Upon topical application, this compound must penetrate the stratum corneum, the outermost layer of the epidermis, to reach its site of action in the viable layers of the skin. A portion of the applied dose can be absorbed systemically. The extent of percutaneous absorption is influenced by factors such as the integrity of the epidermal barrier, the vehicle in which the corticosteroid is formulated, the use of occlusive dressings, and the anatomical site of application. While systemic absorption is generally low, it can be sufficient to produce systemic effects, especially with prolonged use over large surface areas or on compromised skin.
Distribution
Once absorbed into the systemic circulation, betamethasone is distributed to various tissues. Corticosteroids, in general, are known to bind to plasma proteins, primarily corticosteroid-binding globulin (CBG) and albumin, in varying degrees.
Metabolism
This compound undergoes extensive metabolism, primarily in the liver.[1] The metabolic pathways are complex and involve several key enzymatic reactions. A crucial initial step is the isomerization of betamethasone 17-valerate to this compound, which is considered a more thermodynamically stable ester.[][3][4] This is followed by hydrolysis to the active moiety, betamethasone. Further metabolism of betamethasone involves processes such as 6β-hydroxylation and 11β-hydroxyl oxidation.[5]
Excretion
The metabolites of betamethasone, along with a small amount of unchanged drug, are primarily excreted by the kidneys in the urine.[1][5] Some excretion into the bile also occurs.[1]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for betamethasone, largely derived from studies on betamethasone 17-valerate, which serves as a close proxy for the 21-valerate ester due to their rapid isomerization.
Table 1: Pharmacokinetic Parameters of Betamethasone after Topical and Oral Administration of Betamethasone 17-Valerate in Healthy Subjects [6][7]
| Parameter | Topical Administration (Betamethasone 17-Valerate) | Oral Administration (Betamethasone) |
| Mean Maximum Plasma Concentration (Cmax) | 0.24 ng/mL | 5.0 ng/mL |
| Mean Area Under the Curve (AUC) | 7.74 ng·h/mL | 75.4 ng·h/mL |
| Mean Plasma Elimination Half-Life (t½) | 16.6 hours | 8.1 hours |
Table 2: Systemic Pharmacokinetic Parameters of Betamethasone
| Parameter | Value | Reference |
| Plasma Protein Binding | 64% | |
| Systemic Elimination Half-Life | 6.5 hours |
Metabolic Pathways
The metabolism of this compound is a multi-step process. The initial isomerization and subsequent hydrolysis are key activation steps, followed by further hepatic metabolism of the active betamethasone molecule.
Experimental Protocols
A variety of in vivo and in vitro methods are employed to assess the pharmacokinetics and metabolism of topical corticosteroids like this compound.
In Vivo Vasoconstrictor Assay
The vasoconstrictor assay is a widely used pharmacodynamic method to assess the bioequivalence and potency of topical corticosteroids.[8]
Protocol Outline: [9][10][11][12]
-
Subject Selection: Healthy volunteers with normal skin on the forearms are selected.
-
Site Application: A predetermined number of application sites are marked on the volar aspect of the forearms.
-
Dose Application: A standardized amount of the test and reference formulations is applied to the designated sites for a specified duration.
-
Occlusion: The application sites may be occluded to enhance penetration.
-
Removal: The formulations are removed at the end of the application period.
-
Evaluation: The degree of skin blanching (vasoconstriction) is assessed at specified time points after removal, typically using a chromameter to provide objective colorimetric measurements.
-
Data Analysis: The vasoconstriction response is plotted against time, and parameters such as the area under the effect curve (AUEC) are calculated to compare the potency of the formulations.
In Vitro Skin Permeation Studies using Franz Diffusion Cells
In vitro permeation studies using Franz diffusion cells are a valuable tool for assessing the release and penetration of drugs from topical formulations through the skin.[13][14][15][16][17]
Protocol Outline:
-
Skin Preparation: Excised human or animal skin is prepared and mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Formulation Application: A precise amount of the this compound formulation is applied to the skin surface in the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a suitable fluid (e.g., phosphate-buffered saline) maintained at a physiological temperature.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis.
-
Analysis: The concentration of betamethasone and its metabolites in the receptor fluid is quantified using a validated analytical method, such as HPLC or LC-MS/MS.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the flux and permeability coefficient.
Analytical Methods
Accurate and sensitive analytical methods are essential for the quantification of this compound and its metabolites in biological matrices.
High-Performance Liquid Chromatography (HPLC): [18][19][20][21][22]
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.
-
Detection: UV detection is commonly used for the quantification of corticosteroids.
-
Application: HPLC is widely used for the analysis of betamethasone and its esters in pharmaceutical formulations and for stability studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): [23][24][25][26][27]
-
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
-
Detection: Mass spectrometry allows for the precise identification and quantification of parent drug and metabolites based on their mass-to-charge ratios.
-
Application: LC-MS/MS is the gold standard for the bioanalysis of drugs and metabolites in complex biological matrices such as plasma and urine, offering low limits of detection.
Conclusion
The pharmacokinetics and metabolism of this compound are multifaceted processes that are crucial to its therapeutic efficacy and safety. This technical guide has provided a detailed overview of the absorption, distribution, metabolism, and excretion of this potent corticosteroid, supported by quantitative data and descriptions of key experimental methodologies. The isomerization to this compound and subsequent hydrolysis to the active betamethasone moiety are central to its mechanism of action. A thorough understanding of these processes, facilitated by robust in vivo and in vitro models and sensitive analytical techniques, is paramount for the development of safe and effective topical dermatological therapies.
References
- 1. DailyMed - BETAMETHASONE VALERATE- betamethasone valerate foam aerosol, foam [dailymed.nlm.nih.gov]
- 3. Formulation factors affecting the isomerization rate of betamethasone-17-valerate in a developmental hydrophilic cream - a HPLC and microscopy based stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Plasma concentrations of betamethasone after topical application of betamethasone 17-valerate: comparison with oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma concentrations of betamethasone after topical application of betamethasone 17-valerate: comparison with oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. gmp-compliance.org [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. longdom.org [longdom.org]
- 12. remedypublications.com [remedypublications.com]
- 13. researchgate.net [researchgate.net]
- 14. researchmgt.monash.edu [researchmgt.monash.edu]
- 15. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.8. Skin Permeation and In Vitro Drug Release Studies [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. HPLC Determination of Betamethasone-17-valerate in Commercial Ointment and Admixtures | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. merckmillipore.com [merckmillipore.com]
- 23. researchgate.net [researchgate.net]
- 24. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 25. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. akjournals.com [akjournals.com]
- 27. dshs-koeln.de [dshs-koeln.de]
An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Betamethasone 21-Valerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of Betamethasone 21-valerate. Due to the limited availability of direct quantitative binding data for this compound in peer-reviewed literature, this guide focuses on a comparative analysis based on established structure-activity relationships for glucocorticoids, alongside data for relevant comparator compounds. Detailed experimental protocols for determining GR binding affinity and functional activity are also provided.
Introduction to Glucocorticoid Receptor Signaling
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. Within the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation or transrepression of gene expression. This modulation of gene expression underlies the anti-inflammatory, immunosuppressive, and metabolic effects of glucocorticoids.
Glucocorticoid Receptor Binding Affinity Data
The binding affinity of a ligand for the GR is a critical determinant of its potency. This is typically quantified by the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) in competitive binding assays, or as a relative binding affinity (RBA) compared to a standard glucocorticoid like dexamethasone.
The following tables present available quantitative data for key comparator compounds to provide context for the expected binding affinity of this compound.
Table 1: IC50 Values for Glucocorticoid Receptor Binding
| Compound | IC50 (nM) | Species/Tissue | Radioligand | Reference |
| This compound | Not Available | - | - | - |
| Betamethasone 17-valerate | 5 | Human Epidermis | [³H]dexamethasone | MCE |
| Betamethasone 17-valerate | 6 | Mouse Skin | [³H]dexamethasone | MCE |
| Dexamethasone | 5.58 | Not Specified | Not Specified |
Table 2: Relative Binding Affinity (RBA) for Glucocorticoid Receptor
| Compound | RBA (Dexamethasone = 100) | Species/Tissue | Reference |
| This compound | Expected to be lower than Betamethasone | - | |
| Betamethasone | 131.5 | Not Specified | |
| Dexamethasone | 100 | Not Specified |
Experimental Protocols
Accurate determination of GR binding affinity and functional activity requires robust and well-defined experimental protocols. The following sections detail representative methodologies for a competitive radioligand binding assay and a GR-mediated reporter gene assay.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled ligand (competitor) to displace a radiolabeled ligand from the GR. The data are used to determine the IC50 of the competitor, from which the inhibition constant (Ki) can be calculated.
Methodology:
-
Receptor Preparation: A cytosolic fraction containing the GR is prepared from cultured cells (e.g., A549 human lung adenocarcinoma cells) or tissues known to express the receptor.
-
Incubation: The receptor preparation is incubated with a fixed, low concentration of a high-affinity radioligand (e.g., [³H]dexamethasone) and a range of concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The binding reaction is allowed to reach equilibrium, typically by incubating for 18-24 hours at 4°C.
-
Separation: Bound and free radioligand are separated. Common methods include filtration through glass fiber filters or adsorption of the free radioligand to charcoal-dextran followed by centrifugation.
-
Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled dexamethasone) from total binding. The IC50 value is determined by fitting the specific binding data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Glucocorticoid Receptor Reporter Gene Assay
This cell-based assay measures the functional consequence of GR binding, i.e., the activation of GR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., CV-1 or HEK293) is transiently co-transfected with a GR expression vector and a reporter plasmid containing a luciferase gene under the control of a GRE-containing promoter.
-
Compound Treatment: Transfected cells are treated with a range of concentrations of the test compound (this compound) or a reference agonist (e.g., dexamethasone).
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for GR activation and expression of the reporter gene.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The dose-response curve is
The Genesis of a Potent Topical Anti-Inflammatory: A Technical History of Betamethasone 21-Valerate and its Clinically Pivotal Isomer
A deep dive into the discovery, synthesis, and mechanistic understanding of Betamethasone (B1666872) 17-Valerate, and the isomeric relationship with Betamethasone 21-Valerate, for researchers, scientists, and drug development professionals.
This technical guide illuminates the historical and scientific journey of Betamethasone Valerate (B167501), a cornerstone in the armamentarium of topical corticosteroids. While the nomenclature often generalizes, the therapeutic efficacy is predominantly attributed to the 17-valerate ester, with the 21-valerate isomer being a less potent, yet important, related compound. This document will dissect the discovery, key experimental evaluations, and the molecular pathways that underpin its potent anti-inflammatory and immunosuppressive actions.
Discovery and Development: A Tale of Two Isomers
The story of Betamethasone Valerate is rooted in the broader quest to enhance the therapeutic index of corticosteroids. Following the initial success of hydrocortisone (B1673445) in the early 1950s, the focus shifted towards synthesizing more potent derivatives with reduced mineralocorticoid side effects.[1] Betamethasone, the parent compound, was first patented in 1958 and received medical approval in the United States in 1961.[2][3] It is a stereoisomer of dexamethasone, differing only in the 16β-methyl group configuration.[2]
The development of esterified corticosteroids was a pivotal step to improve topical delivery and efficacy. In the late 1950s and early 1960s, researchers at both the Schering Corporation and Glaxo Laboratories were instrumental in developing Betamethasone 17-valerate.[4] This specific esterification at the 17-hydroxyl position was designed to enhance the lipophilicity of the molecule, thereby improving its penetration through the stratum corneum.[2]
Betamethasone 17-valerate was first licensed in 1963 and received FDA approval in 1967 under the brand name Valisone.[4][5] It is crucial to note that the clinically utilized and potent form is the 17-valerate ester. This compound is an isomeric impurity that can be generated during the synthesis or as a degradation product of the 17-valerate ester.[6] Studies have shown that the 21-valerate ester possesses only a fraction of the therapeutic potency of its 17-valerate counterpart.[7]
Timeline of Key Developments
| Year | Event | Key Institution(s) | Reference(s) |
| 1952 | Sulzberger and Witten report the first successful use of topical hydrocortisone. | N/A | [1] |
| 1958 | Betamethasone is patented. | Schering Corporation | [2] |
| Late 1950s | Development of Betamethasone 17-valerate begins. | Schering Corporation, Glaxo Laboratories | [4] |
| 1961 | Betamethasone is approved for medical use in the United States. | Schering Corporation | [2] |
| 1962 | McKenzie and Stoughton describe the human vasoconstrictor assay for evaluating topical corticosteroid potency. | N/A | [1] |
| 1963 | Betamethasone 17-valerate is first licensed. | Glaxo Group | [5] |
| 1967 | Betamethasone 17-valerate (as Valisone) receives FDA approval. | Schering Corporation | [4] |
Synthesis and Molecular Structure
The synthesis of Betamethasone 17-valerate involves a multi-step process starting from betamethasone. A common patented method involves the reaction of betamethasone with trimethyl orthovalerate in the presence of a catalyst like p-toluenesulfonic acid. This is followed by controlled hydrolysis with a sulfuric acid solution to yield the 17-valerate ester. The process is designed to favor the formation of the thermodynamically less stable but more active 17-ester over the 21-ester.
The molecular formula for Betamethasone Valerate (both 17- and 21-isomers) is C₂₇H₃₇FO₆. The key structural features include a fluorinated pregnane (B1235032) backbone with a 16β-methyl group, which contributes to its high glucocorticoid activity.
Experimental Protocols
The evaluation of topical corticosteroid potency has historically relied on a few key experimental assays.
The McKenzie-Stoughton Vasoconstrictor Assay
This in vivo assay, developed in 1962 by McKenzie and Stoughton, became a benchmark for assessing the potency of topical corticosteroids.[1] The principle is based on the ability of corticosteroids to cause vasoconstriction in the small blood vessels of the skin, leading to visible blanching. The degree of blanching is correlated with the anti-inflammatory activity of the compound.
Protocol Outline:
-
Subject Selection: Healthy volunteers with normal skin on the forearms are selected.
-
Application: A standardized amount of the corticosteroid formulation (e.g., 0.1% Betamethasone Valerate cream) and a control vehicle are applied to designated small areas on the volar aspect of the forearm.
-
Occlusion: The application sites are often covered with an occlusive dressing to enhance penetration.
-
Observation: After a specified period (e.g., 6-18 hours), the dressings are removed, and the degree of vasoconstriction (blanching) is visually assessed by trained observers at various time points.
-
Scoring: The blanching is typically scored on a scale (e.g., 0-4), where 0 represents no vasoconstriction and 4 represents maximal blanching.
Psoriasis Plaque Test
This clinical assay evaluates the efficacy of a topical corticosteroid in a disease model.
Protocol Outline:
-
Patient Selection: Patients with chronic, stable plaque psoriasis are enrolled.
-
Treatment: Symmetrical plaques of similar severity are selected. One plaque is treated with the test corticosteroid, while the other may be treated with a placebo or a comparator drug.
-
Evaluation: The plaques are evaluated at baseline and at regular intervals during the treatment period (e.g., 2-4 weeks).
-
Parameters: Efficacy is assessed based on the reduction in erythema, scaling, and induration (thickness) of the psoriatic plaques.
Mechanism of Action: A Molecular Perspective
Betamethasone Valerate exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects through its interaction with intracellular glucocorticoid receptors (GR).[8][9]
Signaling Pathway:
-
Cellular Entry: Being lipophilic, Betamethasone Valerate readily diffuses across the cell membrane of target cells (e.g., keratinocytes, fibroblasts, endothelial cells, and immune cells).
-
Receptor Binding: In the cytoplasm, it binds to the GR, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding causes the dissociation of the HSPs.
-
Nuclear Translocation: The activated GR-steroid complex then translocates into the nucleus.
-
Gene Regulation:
-
Transactivation: The complex binds to specific DNA sequences called Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1 (annexin-1).
-
Transrepression: The complex can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.
-
Quantitative Data from Early Clinical Evaluations
Early clinical trials in the 1960s established the superiority of Betamethasone 17-valerate over existing topical corticosteroids. While detailed data from the initial discovery phase is proprietary, published clinical comparisons provide quantitative insights into its efficacy.
| Study Type | Comparator | Primary Outcome | Result | Reference(s) |
| Double-blind, comparative | Fluocinolone Acetonide 0.025% | Improvement in eczema and psoriasis | Betamethasone 17-valerate 0.1% was equally or slightly more effective. | [10] |
| Vasoconstrictor Assay | Hydrocortisone 1% | Degree of skin blanching | Betamethasone 17-valerate was significantly more potent. | [1] |
| Clinical Trial (Dermatoses) | Mometasone (B142194) Furoate 0.1% | Reduction in signs and symptoms | Betamethasone valerate 0.1% (twice daily) showed comparable efficacy to mometasone furoate (once daily). More patients on betamethasone valerate discontinued (B1498344) due to lesion clearance. | [5] |
Conclusion
The development of Betamethasone 17-valerate was a significant milestone in dermatology, offering a potent and effective topical treatment for a wide range of inflammatory skin conditions. Its discovery was a result of systematic chemical modifications to the corticosteroid backbone, aimed at enhancing therapeutic efficacy while minimizing systemic side effects. The distinction between the highly active 17-valerate ester and its less potent 21-valerate isomer is critical for understanding its pharmacology and for the development of stable pharmaceutical formulations. The experimental protocols established during its evaluation, particularly the vasoconstrictor assay, have become standard methods in the field. The elucidation of its mechanism of action at the molecular level continues to inform the development of new anti-inflammatory therapies.
References
- 1. CN102659887A - Synthetic method of betamethasone 17-valerate - Google Patents [patents.google.com]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. Betamethasone - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. gskpro.com [gskpro.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. Betamethasone 17-valerate. A custom-made topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. DOUBLE-BLIND COMPARATIVE TRIAL OF BETAMETHASONE 17-VALERATE AND FLUOCINOLONE ACETONIDE OINTMENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
Betamethasone 21-valerate as a synthetic glucocorticoid
An In-depth Technical Guide to Betamethasone (B1666872) 21-Valerate as a Synthetic Glucocorticoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betamethasone 21-valerate is a potent synthetic glucocorticoid utilized extensively in dermatology for its significant anti-inflammatory, immunosuppressive, and antipruritic properties.[1][2][3] As a corticosteroid ester, its chemical structure is optimized for topical delivery, enabling effective management of various inflammatory skin conditions such as eczema, psoriasis, and dermatitis.[1] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanism of action through the glucocorticoid receptor signaling pathway, pharmacokinetic and pharmacodynamic profiles, and established experimental protocols for its evaluation. Quantitative data are summarized for clarity, and key processes are visualized through detailed diagrams to support advanced research and development.
Chemical and Physical Properties
This compound is the 21-pentanoate ester of betamethasone.[4] This esterification enhances its lipophilicity, which is a critical factor for topical absorption.[5] It is a white, crystalline powder that is practically insoluble in water but freely soluble in organic solvents like acetone (B3395972) and chloroform.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₇FO₆ | [4] |
| Molecular Weight | 476.58 g/mol | [4] |
| CAS Number | 2240-28-0 | [4] |
| logP | 3.9 | [4][6] |
| Water Solubility | 0.06 mg/mL | [6] |
| Physical Form | White to practically white crystalline powder | [3] |
Mechanism of Action
The therapeutic effects of this compound are mediated through its interaction with intracellular glucocorticoid receptors (GR).[1][7] The mechanism involves a series of steps leading to the modulation of gene expression, which ultimately suppresses the inflammatory cascade.[1][8]
Genomic Pathway:
-
Cellular Entry and Receptor Binding: Due to its lipophilic nature, this compound diffuses across the cell membrane into the cytoplasm.[7] Here, it binds to the GR, causing a conformational change and dissociation of heat shock proteins.[7]
-
Nuclear Translocation: The activated steroid-receptor complex translocates into the nucleus.[1][7]
-
Gene Expression Modulation: Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][7] This interaction leads to:
-
Transactivation: Upregulation of the expression of anti-inflammatory proteins, such as lipocortin-1 (annexin-1).[1][7] Lipocortin-1 inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6][7]
-
Transrepression: Downregulation of the expression of pro-inflammatory genes that encode for cytokines (e.g., interleukins, TNF-α), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][7]
-
This dual action of boosting anti-inflammatory signals while suppressing pro-inflammatory ones is the cornerstone of its potent anti-inflammatory effect.[7]
Caption: Glucocorticoid receptor signaling pathway for this compound.
Pharmacokinetics & Pharmacodynamics
Pharmacokinetics
-
Absorption: The extent of percutaneous absorption of topical this compound is influenced by several factors, including the integrity of the epidermal barrier, the vehicle used in the formulation, and the use of occlusive dressings.[2][3] Inflammation and other skin diseases can increase absorption.[2][3] Occlusive dressings can substantially enhance penetration.[2][9]
-
Distribution: Once absorbed, it is distributed to tissues and binds to plasma proteins, primarily corticosteroid-binding globulin and albumin, in varying degrees.[2][10]
-
Metabolism: Betamethasone is metabolized in the liver through processes like 6β-hydroxylation and oxidation.[10]
-
Excretion: Metabolites are primarily eliminated through the urine.[10][11]
Table 2: Pharmacokinetic Parameters of Betamethasone
| Parameter | Value (in Camels) | Reference |
| Terminal Elimination Half-life (t½) | 7.17 h (median; range 6.93-7.58) | [12] |
| Cmax | 15.9 ng/mL (median; range 10.8-20.85) | [12] |
| Tmax | 0.5 h (median; range 0.25-0.75) | [12] |
Note: Data from a study in camels following intramuscular administration of a betamethasone formulation. Human pharmacokinetic data for topical this compound is less defined due to variability in percutaneous absorption.
Pharmacodynamics
The primary pharmacodynamic effect is its anti-inflammatory and immunosuppressive activity.[11][13] A key method for comparing the potency of topical corticosteroids is the vasoconstrictor assay, which measures the degree of skin blanching.[2][3] There is evidence suggesting a correlation between vasoconstrictor potency and therapeutic efficacy in humans.[2][3] Systemic exposure can lead to suppression of the hypothalamic-pituitary-adrenal (HPA) axis, a known effect of glucocorticoids.[13]
Table 3: In Vitro Activity of Betamethasone Valerate (B167501)
| Assay | Target/System | Value | Reference |
| Binding Inhibition IC₅₀ | ³H-dexamethasone binding to human epidermis | 5 nM | [14] |
| Binding Inhibition IC₅₀ | ³H-dexamethasone binding to mouse skin | 6 nM | [14] |
| HPA Axis Suppression IC₅₀ | Hydrocortisone suppression in camels | 0.09 ± 0.08 ng/mL | [12] |
Experimental Protocols
Evaluating the efficacy, safety, and bioavailability of topical this compound formulations requires a range of specialized in vitro and in vivo assays.
In Vitro Release Testing (IVRT)
Objective: To measure the rate of drug release from a semi-solid formulation. This is a critical quality control test.[15]
Methodology:
-
Apparatus: A vertical diffusion cell (Franz cell) is typically used.[15][16]
-
Membrane: An inert, synthetic membrane (e.g., cellulose (B213188) acetate) is placed between the donor and receptor chambers.[15]
-
Receptor Medium: The receptor chamber is filled with a medium in which the drug is soluble, such as a 60% ethanol/water mixture, maintained at a constant temperature (e.g., 32°C).[15]
-
Procedure: A precise amount of the this compound cream is applied to the membrane. At predetermined time intervals, samples are withdrawn from the receptor medium for analysis and replaced with fresh medium.
-
Quantification: The concentration of this compound in the samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[15][16]
-
Data Analysis: The cumulative amount of drug released per unit area is plotted against time, and the release rate (flux) is calculated from the slope of the linear portion of the curve.[15]
In Vitro Skin Permeation Testing (IVPT)
Objective: To assess the rate and extent of drug penetration into and across the layers of the skin.
Methodology:
-
Membrane: Excised human or animal (e.g., porcine) skin is mounted as the membrane, with the stratum corneum facing the donor chamber.[17][18]
-
Procedure: The protocol is similar to IVRT, with the formulation applied to the skin surface.
-
Analysis: At the end of the experiment, the skin is dismounted. The stratum corneum can be removed by tape stripping, and the remaining epidermis and dermis can be separated. The amount of drug in the receptor fluid, stratum corneum, epidermis, and dermis is quantified to build a comprehensive profile of skin penetration and retention.[19]
-
Quantification: LC-MS/MS is often used for its high sensitivity and specificity in quantifying the drug in biological matrices.[12][13]
Caption: Workflow for an In Vitro Skin Permeation Test (IVPT) using a Franz cell.
Vasoconstrictor Assay (VCA)
Objective: To assess the in vivo bioequivalence and potency of topical corticosteroid formulations.[20]
Methodology:
-
Subjects: Healthy human volunteers with normal skin are enrolled.
-
Procedure: Small, defined areas on the forearms are treated with the test and reference formulations for a specific duration (e.g., 6 hours).
-
Evaluation: After the application period, the formulation is removed. At specified time points post-removal, the degree of skin blanching (vasoconstriction) at each application site is visually assessed by trained evaluators using a standardized scale (e.g., 0-4).
-
Data Analysis: The blanching scores are plotted over time, and the area under the effect curve (AUEC) is calculated. Statistical analysis is performed to compare the bioequivalence of the formulations.
Structure-Activity Relationships
The high potency of this compound is not accidental but a result of deliberate structural modifications to the parent glucocorticoid molecule.
-
9α-Fluorine Atom: The addition of a fluorine atom at the 9α position significantly increases both glucocorticoid and anti-inflammatory activity.
-
16β-Methyl Group: This group eliminates the mineralocorticoid (salt-retaining) activity that is often an undesirable side effect of corticosteroids.[3]
-
C21-Valerate Ester: Esterification at the C21 position increases the lipophilicity of the molecule. This modification is crucial for enhancing penetration through the lipid-rich stratum corneum, thereby improving the delivery of the active drug to the target cells in the epidermis and dermis.[5]
Caption: Structure-activity relationships of this compound.
Conclusion
This compound remains a cornerstone of topical therapy for inflammatory dermatoses due to its potent and targeted mechanism of action. Its chemical design, characterized by fluorination and esterification, optimizes its anti-inflammatory efficacy and dermal penetration. A thorough understanding of its pharmacokinetics, pharmacodynamics, and the appropriate experimental models for its evaluation is essential for the development of safe, effective, and bioequivalent topical products. The methodologies and data presented in this guide serve as a foundational resource for researchers and developers in the field of dermatological pharmaceuticals.
References
- 1. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]
- 2. Betamethasone Valerate Cream USP, 0.1% [dailymed.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. This compound | C27H37FO6 | CID 92922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. betamethasone valerate [drugcentral.org]
- 7. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 8. Betamethasone Valerate | C27H37FO6 | CID 16533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of the Betamethasone valerate 0.1% plaster in mild-to-moderate chronic plaque psoriasis: a randomized, parallel-group, active-controlled, phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. m.youtube.com [m.youtube.com]
- 12. camelsandcamelids.com [camelsandcamelids.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Relationship between in vivo skin blanching and in vitro release rate for betamethasone valerate creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Skin penetration and metabolism of topical glucocorticoids in reconstructed epidermis and in excised human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comprehensive Evaluation of Betamethasone Valerate loaded Ethosomal Gel: Physiochemical and Ex-Vivo Permeation studies – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: Quantification of Betamethasone 21-Valerate Using High-Performance Liquid Chromatography (HPLC)
Introduction
Betamethasone (B1666872) 21-valerate is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] It is a corticosteroid ester widely used in topical dermatological preparations to manage inflammatory skin conditions such as eczema and psoriasis.[3] Accurate and precise quantification of Betamethasone 21-valerate in raw materials and finished pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate[4] |
| Molecular Formula | C₂₇H₃₇FO₆[4][5][6][7] |
| Molecular Weight | 476.58 g/mol [5][6][7][8] |
| CAS Number | 2240-28-0[4][5] |
Chromatographic Conditions and Method Parameters
A validated UHPLC method has been established for the determination of Betamethasone Valerate (B167501) (BMV).[9] The chromatographic separation is achieved using an isocratic mobile phase on a C18 column.[9] Dexamethasone acetate (B1210297) (DMA) can be utilized as a suitable internal standard.[9]
| Parameter | Condition |
| HPLC System | Ultra High-Performance Liquid Chromatography (UHPLC) System |
| Column | RP-C18, 30 mm x 2 mm i.d., 2.2 µm particle size[9] |
| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v)[9] |
| Flow Rate | 0.2 mL/min[9] |
| Column Temperature | 30 °C[9] |
| Injection Volume | 5 µL |
| UV Detection | 254 nm[9] |
| Internal Standard | Dexamethasone Acetate (DMA)[9] |
| Run Time | Approximately 2 minutes[9] |
Quantitative Data Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the routine analysis of Betamethasone Valerate.[9]
| Validation Parameter | Result |
| Linearity Range | 5 - 200 µg/mL[9] |
| Correlation Coefficient (r²) | > 0.999 |
| Recovery | 95 - 105%[9] |
| Precision (RSD%) | < 5%[9] |
| Retention Time (RT) | DMA: ~0.95 min, BMV: ~1.40 min[9] |
| Limit of Detection (LOD) | 0.46 µg/mL[10] |
| Limit of Quantification (LOQ) | 1.39 µg/mL[10] |
Experimental Protocol
This protocol outlines the steps for the preparation of solutions and the analytical procedure for the quantification of this compound.
1. Materials and Reagents
-
This compound Reference Standard
-
Dexamethasone Acetate (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Analytical balance
-
Syringe filters (0.45 µm)
2. Preparation of Solutions
-
Mobile Phase (Acetonitrile:Water, 60:40 v/v):
-
Measure 600 mL of acetonitrile and 400 mL of HPLC grade water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Internal Standard Stock Solution (Dexamethasone Acetate, 500 µg/mL):
-
Accurately weigh approximately 25 mg of Dexamethasone Acetate.
-
Transfer it to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
Standard Stock Solution (this compound, 500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard.
-
Transfer it to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations within the linear range (e.g., 5, 25, 50, 100, 150, 200 µg/mL).
-
To each calibration standard, add a fixed volume of the Internal Standard Stock Solution to obtain a constant concentration of the internal standard.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample containing approximately 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask.
-
Add a fixed volume of the Internal Standard Stock Solution.
-
Dilute to volume with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
3. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas for this compound and the internal standard.
4. Calculation
Calculate the concentration of this compound in the sample using the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to the calibration curve generated from the working standard solutions.
Workflow Diagram
Caption: HPLC quantification workflow for this compound.
References
- 1. Betamethasone Valerate | C27H37FO6 | CID 16533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Betamethasone valerate - Wikipedia [en.wikipedia.org]
- 4. This compound | C27H37FO6 | CID 92922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Development and validation of an UHPLC method for the determination of betamethasone valerate in cream, gel, ointment and lotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. li01.tci-thaijo.org [li01.tci-thaijo.org]
Application Notes and Protocols for the LC-MS/MS Analysis of Betamethasone 21-Valerate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone 21-valerate is a potent synthetic glucocorticoid corticosteroid with anti-inflammatory and immunosuppressive properties. It is widely used in topical preparations for the treatment of various skin disorders. Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring to ensure its safety and efficacy. This document provides a detailed application note and protocol for the analysis of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
The use of a stable isotope-labeled internal standard is recommended to ensure the accuracy and precision of the analytical method by compensating for matrix effects and variations during sample processing.[1]
Experimental Protocols
This section details the methodology for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in plasma.
Materials and Reagents
-
This compound reference standard
-
Betamethasone-d4 (or other suitable deuterated analog) as an internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and ethyl acetate (B1210297)
-
Formic acid, analytical grade
-
Ultrapure water
-
Drug-free human plasma
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective method for extracting corticosteroids from biological matrices.
-
Spiking: To 200 µL of plasma sample in a polypropylene (B1209903) tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of Betamethasone-d4 in methanol). For calibration standards and quality control samples, add the corresponding spiking solutions of this compound.
-
Extraction: Add 1 mL of ethyl acetate to the plasma sample.
-
Vortexing: Vortex the tubes for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Liquid Chromatography (LC) Conditions
A reversed-phase HPLC system is used for the separation of this compound and its internal standard.
| Parameter | Value |
| Column | C18 or C8 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS analysis of this compound. Note: The following data are representative for corticosteroids and should be validated for this compound in your laboratory.
Table 1: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 477.3 | 355.2 | 10 |
| Betamethasone-d4 (IS) | 397.3 | 377.2 | 12 |
Table 2: Method Validation Parameters (Representative)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for plasma sample preparation and LC-MS/MS analysis.
Logic of Internal Standard Usage
Caption: The logic of using an internal standard for accurate quantification.
References
Application Notes and Protocols for Betamethasone 21-Valerate Topical Formulation in Psoriasis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Betamethasone 21-valerate in topical formulations for psoriasis research. This document covers the underlying pathophysiology of psoriasis, the mechanism of action of this compound, and detailed experimental protocols for in vivo and in vitro models to assess its efficacy.
Introduction to Psoriasis and this compound
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The pathogenesis involves a complex interplay between immune cells and keratinocytes, driven by pro-inflammatory cytokines. Key signaling pathways implicated in psoriasis include the TNF-α, IL-23/IL-17, and JAK-STAT pathways, which lead to the characteristic skin lesions.
This compound is a potent synthetic corticosteroid used topically to manage inflammatory skin conditions like psoriasis. Its therapeutic effects are attributed to its anti-inflammatory, immunosuppressive, and antiproliferative properties.
Mechanism of Action
This compound exerts its effects through genomic and non-genomic pathways. Upon penetrating the skin, it binds to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus and modulates gene expression.
Key molecular actions include:
-
Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to the downregulation of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
-
Transactivation: The GR complex can also upregulate the expression of anti-inflammatory proteins like lipocortin-1 (annexin A1), which inhibits phospholipase A2, thereby reducing the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
These actions collectively reduce the inflammatory cell infiltrate, decrease keratinocyte proliferation, and alleviate the symptoms of psoriasis.
Signaling Pathways in Psoriasis and Glucocorticoid Intervention
The following diagrams illustrate the key signaling pathways in psoriasis and the mechanism of action of this compound.
Experimental Protocols
Preparation of 0.1% this compound Topical Formulation (Oil-in-Water Cream)
This protocol describes the preparation of a basic oil-in-water (o/w) cream for preclinical research.
Materials:
-
This compound powder
-
Oil Phase:
-
Cetostearyl alcohol (emulsifier and thickener)
-
White soft paraffin (B1166041) (emollient)
-
Liquid paraffin (emollient)
-
-
Aqueous Phase:
-
Purified water
-
Glycerin (humectant)
-
Preservative (e.g., phenoxyethanol)
-
-
Equipment:
-
Beakers
-
Water bath
-
Homogenizer or high-shear mixer
-
St
-
Application Notes and Protocols for Testing Betamethasone 21-Valerate Efficacy in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Betamethasone 21-valerate is a potent synthetic glucocorticoid corticosteroid with significant anti-inflammatory and immunosuppressive properties.[1][2] It is widely used topically to manage inflammatory skin conditions such as eczema, dermatitis, and psoriasis.[1][3] The efficacy of this compound stems from its action as an agonist for the glucocorticoid receptor (GR).[2] Upon binding, the activated receptor complex translocates to the nucleus and modulates the expression of a wide array of genes, leading to a reduction in the inflammatory response.[1][2] These application notes provide detailed protocols for in vitro cell-based assays to quantify the potency and efficacy of this compound, which are essential for drug discovery, characterization, and quality control.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound, being lipophilic, diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) located in the cytoplasm.[2] This binding event causes a conformational change in the GR, leading to its dissociation from a complex of chaperone proteins, such as heat shock proteins (HSPs). The activated drug-receptor complex then dimerizes and translocates into the nucleus.[1][2]
Within the nucleus, the GR dimer interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1] This interaction leads to two primary outcomes:
-
Transactivation: The upregulation of anti-inflammatory genes, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][2]
-
Transrepression: The downregulation of pro-inflammatory gene expression. This is often achieved by interfering with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are central to the inflammatory cascade.[1] This leads to reduced production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2.[1][4]
Assay 1: Glucocorticoid Receptor (GR) Transactivation Assay
Application Note: This in vitro bioassay is a fundamental tool for quantifying the potency and efficacy of glucocorticoids. It measures the ability of a compound to activate the GR and induce the expression of a reporter gene (e.g., luciferase) that is under the control of GREs.[5] The resulting luminescence is directly proportional to the level of GR activation. This assay is critical for determining the EC50 value of this compound, providing a quantitative measure of its potency.
Experimental Workflow Diagram:
Protocol:
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their high transfection efficiency.
-
Reagents:
-
HEK293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Human Glucocorticoid Receptor (hGR) expression plasmid
-
GRE-luciferase reporter plasmid
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
This compound
-
Dexamethasone (as a positive control)
-
Luciferase Assay System
-
96-well white, clear-bottom plates
-
Procedure:
-
Cell Seeding (Day 1): Seed HEK293T cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.[5]
-
Transfection (Day 2):
-
Prepare transfection complexes in Opti-MEM according to the manufacturer's protocol, including the hGR expression plasmid, the GRE-luciferase reporter plasmid, and a normalization control plasmid.[5]
-
Replace the culture medium with the transfection complexes.
-
Incubate for 4-6 hours at 37°C. Afterwards, replace the transfection medium with fresh, complete culture medium. Incubate for 24 hours.[5]
-
-
Compound Treatment (Day 3):
-
Prepare serial dilutions of this compound and Dexamethasone (e.g., from 10⁻¹² M to 10⁻⁵ M) in culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 18-24 hours at 37°C.[5]
-
-
Luciferase Assay (Day 4):
-
Remove the medium and wash cells with PBS.
-
Add 20-50 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature.[5]
-
Add 100 µL of the luciferase assay reagent to each well and immediately measure luminescence using a luminometer.[5]
-
If a normalization control was used, measure its activity according to the appropriate protocol.
-
Data Presentation: The data should be normalized to the control reporter activity and plotted as a dose-response curve. The EC50 value is determined using a sigmoidal dose-response curve fit.
| Compound | EC50 (nM) | Max Response (% of Dexamethasone) |
| Dexamethasone (Control) | 1.5 ± 0.2 | 100% |
| This compound | [Insert Value] | [Insert Value] |
| Vehicle Control | N/A | 0% |
Assay 2: Anti-inflammatory Cytokine Inhibition Assay
Application Note: This assay directly measures the functional anti-inflammatory effect of this compound. It involves stimulating an inflammatory response in immune cells (e.g., macrophages) with an agent like lipopolysaccharide (LPS) and then quantifying the reduction in pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6) in the presence of the drug.[4] This provides crucial data on the compound's ability to suppress key inflammatory mediators.
Experimental Workflow Diagram:
Protocol:
-
Cell Line: Murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells (PBMCs).[4][6]
-
Reagents:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Procedure:
-
Cell Seeding (Day 1): Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment and Stimulation (Day 2):
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the drug dilutions to the cells. Incubate for 1-2 hours.
-
Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Include controls: unstimulated cells (vehicle only), stimulated cells (LPS + vehicle).
-
Incubate for 18-24 hours.[6]
-
-
ELISA (Day 3):
-
Centrifuge the plate to pellet any cells and carefully collect the supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.
-
Data Presentation: Calculate the percentage inhibition of cytokine production for each drug concentration relative to the LPS-stimulated control. Plot the results to determine the IC50 value.
| Compound | Cytokine | IC50 (nM) | Max Inhibition (%) |
| This compound | TNF-α | [Insert Value] | [Insert Value] |
| This compound | IL-6 | [Insert Value] | [Insert Value] |
Assay 3: NF-κB Inhibition Reporter Assay
Application Note: Since a primary mechanism of glucocorticoid anti-inflammatory action is the repression of NF-κB, this assay is used to directly measure the inhibition of this pathway.[1][7] It utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[8] Upon stimulation with an inflammatory agent like TNF-α, NF-κB is activated and drives reporter expression. This compound's ability to inhibit this process is quantified by a decrease in the reporter signal.
Protocol:
-
Cell Line: HEK293 or C2C12 cells stably expressing an NF-κB-luciferase reporter construct.[8][9]
-
Reagents:
-
NF-κB reporter cell line
-
Appropriate culture medium
-
Tumor Necrosis Factor-alpha (TNF-α), human recombinant
-
This compound
-
Luciferase Assay System
-
96-well white, clear-bottom plates
-
Procedure:
-
Cell Seeding (Day 1): Seed the NF-κB reporter cells into a 96-well plate at a density optimized for the cell line. Incubate overnight.
-
Compound Treatment and Stimulation (Day 2):
-
Pre-treat cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL.[9]
-
Incubate for 6-8 hours (a shorter incubation is often sufficient for reporter gene assays).
-
-
Luciferase Assay (Day 2):
-
Perform the luciferase assay as described in Assay 1, Step 4.
-
Data Presentation: Data is presented as the percentage inhibition of TNF-α-induced NF-κB activity. The IC50 value is calculated from the dose-response curve.
| Compound | IC50 (nM) for NF-κB Inhibition |
| This compound | [Insert Value] |
| Known NF-κB Inhibitor | [Insert Value] |
Assay 4: Cell Viability / Cytotoxicity Assay (MTT Assay)
Application Note: This is a critical control assay performed in parallel with efficacy studies. It ensures that the observed anti-inflammatory effects are not a result of the compound being toxic to the cells.[9] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity. This compound should not show significant cytotoxicity at the concentrations where it demonstrates efficacy.
Protocol:
-
Cell Line: The same cell line used for the efficacy assay (e.g., RAW 264.7).
-
Reagents:
-
Cells and culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Procedure:
-
Cell Seeding and Treatment (Day 1-2): Seed and treat cells with the same concentrations of this compound and for the same duration as in the primary efficacy assay.
-
MTT Addition (Day 3):
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement (Day 3):
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
| This compound Conc. (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.0 |
| 1 | 99.5 ± 4.8 |
| 10 | 98.7 ± 5.1 |
| 100 | 97.2 ± 4.5 |
| 1000 | 95.5 ± 6.2 |
| 10000 | [Insert Value] |
References
- 1. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]
- 2. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Betamethasone 21-Valerate
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of Betamethasone (B1666872) 21-valerate in various preclinical animal models of skin inflammation.
Overview of Betamethasone 21-Valerate
This compound is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] It is widely used topically for the treatment of various inflammatory skin conditions, including eczema, psoriasis, and atopic dermatitis.[3] The primary mechanism of action for corticosteroids like betamethasone involves the inhibition of inflammatory mediators.[4] This is achieved in part by inducing the synthesis of lipocortin-1, which in turn inhibits phospholipase A2, a key enzyme in the arachidonic acid cascade that produces pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1]
Animal Models for Efficacy Testing
Several well-established animal models can be utilized to assess the anti-inflammatory activity of this compound in vivo. These models mimic different aspects of human inflammatory skin diseases.
Chemically-Induced Acute Inflammation Models
These models are suitable for rapid screening of anti-inflammatory effects.
-
Croton Oil-Induced Ear Edema in Rats: This model induces acute irritant contact dermatitis.
-
Arachidonic Acid-Induced Ear Edema in Mice: This model evaluates the inhibition of the arachidonic acid inflammatory pathway.[1]
Immune-Mediated Chronic Inflammation Models
These models are more representative of chronic human inflammatory skin diseases.
-
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice: This is a widely accepted model that recapitulates many of the histological and immunological features of human psoriasis, including the involvement of the DC/Th1/Th17 axis.[5][6]
-
NC/Nga Mouse Model of Atopic Dermatitis: These mice develop spontaneous eczematous skin lesions, particularly under specific pathogen-free conditions, that are histologically similar to human atopic dermatitis.[7]
Experimental Protocols
The following are detailed protocols for the most common animal models used to evaluate this compound.
Protocol for Croton Oil-Induced Ear Edema in Rats
Objective: To assess the anti-inflammatory effect of this compound on acute skin inflammation.
Materials:
-
Male Wistar rats (150-200g)[1]
-
This compound formulation (e.g., 0.1% cream or ointment)
-
Croton oil
-
Vehicle control (e.g., acetone (B3395972) or ethanol)
-
Topical application device (e.g., micropipette)
-
Ear punch biopsy tool
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.[1]
-
Grouping: Divide animals into at least three groups: a negative control group (vehicle only), a positive control group (croton oil only), and a treatment group (croton oil + this compound).
-
Treatment Application: Apply the this compound formulation or vehicle to the inner and outer surfaces of the right ear of the respective group animals.
-
Induction of Inflammation: After a set pre-treatment time (e.g., 30 minutes), apply a standardized volume of croton oil solution to the right ear of all animals except the negative control group.
-
Evaluation of Edema: After a specific time point (e.g., 4-6 hours), sacrifice the animals and use an ear punch to collect a standard-sized disc from both the treated (right) and untreated (left) ears.
-
Data Analysis: Weigh the ear punches immediately. The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema by the treatment is calculated using the following formula:
% Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100
Protocol for Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
Objective: To evaluate the efficacy of this compound in a chronic, immune-mediated model of skin inflammation.
Materials:
-
Female BALB/c mice (7-12 weeks old)[5]
-
This compound formulation (e.g., 0.05% ointment)[5]
-
Imiquimod (B1671794) cream (5%)[5]
-
Calipers for measuring ear thickness
-
Reagents and equipment for RNA extraction and Real-Time PCR
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Grouping: Divide animals into a normal control group, an Imiquimod (IMQ) control group, and an IMQ + this compound treatment group.
-
Induction of Psoriasis-like Lesions: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back or ear of the mice for 5-7 consecutive days.[5]
-
Treatment: Apply the this compound formulation topically to the inflamed area daily, typically starting from the first day of IMQ application.
-
Clinical Scoring: Monitor the severity of the skin inflammation daily using a scoring system such as the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness.
-
Ear Thickness Measurement: Measure the ear thickness daily using calipers.
-
Histological Analysis: At the end of the experiment, collect skin biopsies for histological analysis (e.g., H&E staining for epidermal thickness and inflammatory cell infiltration).
-
Cytokine Analysis: Homogenize skin samples to extract RNA and perform real-time PCR to quantify the expression of pro-inflammatory cytokines such as IL-17, IL-22, IFN-γ, and IL-1β.[5]
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Croton Oil-Induced Ear Edema in Rats
| Treatment Group | N | Mean Ear Edema (mg) ± SEM | % Inhibition of Edema |
| Vehicle Control | 8 | 10.5 ± 1.2 | - |
| Croton Oil | 8 | 85.3 ± 5.7 | 0 |
| Croton Oil + Betamethasone Valerate (0.1%) | 8 | 32.1 ± 3.4 | 62.4 |
Table 2: Effect of this compound on Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
| Parameter | IMQ Control | IMQ + Betamethasone Valerate (0.05%) |
| Clinical Score (Day 5) | 8.5 ± 0.7 | 2.1 ± 0.4 |
| Ear Thickness (mm, Day 5) | 0.45 ± 0.03 | 0.21 ± 0.02 |
| Epidermal Thickness (µm) | 120.3 ± 10.5 | 35.6 ± 5.1 |
| Relative mRNA Expression (fold change vs. normal) | ||
| IL-17 | 15.2 ± 2.1 | 3.5 ± 0.8 |
| IL-22 | 12.8 ± 1.9 | 2.8 ± 0.6 |
| IFN-γ | 10.5 ± 1.5 | 2.1 ± 0.5 |
Visualization of Pathways and Workflows
Signaling Pathway of this compound
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Corticosteroid - Wikipedia [en.wikipedia.org]
- 5. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination Therapy with Betamethasone and Josamycin Demonstrates Superior Therapeutic Efficacy in an NC/Nga Mouse Model of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Analysis of Betamethasone Valerate
AN-BVAL-001
Introduction
Betamethasone (B1666872) 21-valerate, a potent synthetic glucocorticoid, is a widely used active pharmaceutical ingredient (API) in topical formulations like creams, ointments, and lotions for its anti-inflammatory and immunosuppressive properties.[1] Accurate and reliable quantification of this API in both bulk form and final dosage forms is crucial for ensuring product quality, safety, and efficacy. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, rapid, and cost-effective method for this purpose. This application note details a validated UV-Vis spectrophotometric method for the quantitative determination of Betamethasone Valerate (B167501).
Principle
The method is based on the inherent property of Betamethasone Valerate to absorb ultraviolet radiation due to the presence of a conjugated system in its molecular structure. The analysis adheres to the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The maximum absorbance (λmax) for Betamethasone Valerate in an alcoholic solvent is consistently observed at approximately 240 nm.[2][3][4] By measuring the absorbance of a sample solution at this wavelength, its concentration can be determined by comparing it against a standard calibration curve.
Quantitative Data Summary
The following table summarizes the key parameters for the spectrophotometric analysis of Betamethasone Valerate gathered from various studies.
| Parameter | Value | Solvent | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~240 nm | Absolute Ethanol (B145695) | [3][5][6] |
| 240 nm | 70% Ethanol | [1][2] | |
| 241 nm | Water | [7] | |
| 241.4 nm | 0.1 N Hydrochloric Acid | [5] | |
| 234 nm | Sulfuric Acid | [8][9] | |
| Linearity Range | 6 - 14 µg/mL | Absolute Ethanol | [3][6] |
| 10 - 38 µg/mL | Not Specified | [10][11] | |
| 5 - 30 µg/mL | Sulfuric Acid | [8][9] | |
| Correlation Coefficient (R²) | > 0.999 | Absolute Ethanol | [3][6] |
| > 0.998 | Sulfuric Acid | [8][9] | |
| > 0.990 | Not Specified | [10][11] |
Detailed Experimental Protocol
This protocol provides a step-by-step method for the quantification of Betamethasone Valerate in a cream formulation.
Instrumentation and Materials
-
Instrument: UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cuvettes.
-
Reagents:
-
Betamethasone Valerate Reference Standard (CRS)
-
Absolute Ethanol (Spectroscopic Grade)
-
Betamethasone Valerate Cream (Sample)
-
-
Apparatus:
-
Analytical Balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Beakers
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
-
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Betamethasone Valerate Reference Standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with absolute ethanol. Mix thoroughly. This is the stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by pipetting appropriate aliquots of the stock solution into 10 mL volumetric flasks.
-
For a linearity range of 5-25 µg/mL, pipette 0.5, 1.0, 1.5, 2.0, and 2.5 mL of the stock solution into separate 10 mL flasks.
-
Dilute each to the mark with absolute ethanol to obtain concentrations of 5, 10, 15, 20, and 25 µg/mL, respectively.
-
Preparation of Sample Solution
-
Accurately weigh a quantity of the cream equivalent to 1 mg of Betamethasone Valerate and transfer it to a 50 mL beaker.
-
Add approximately 30 mL of absolute ethanol.
-
Place the beaker in an ultrasonic bath for 15 minutes to ensure complete dissolution of the drug and dispersion of the cream base.[1]
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with small portions of absolute ethanol and add the rinsings to the flask.
-
Dilute to the mark with absolute ethanol and mix well. The nominal concentration is 10 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients.
Spectrophotometric Measurement
-
Set the spectrophotometer to scan a wavelength range from 400 nm to 200 nm.
-
Use absolute ethanol as the blank to zero the instrument.
-
Scan one of the working standard solutions (e.g., 15 µg/mL) to determine the wavelength of maximum absorbance (λmax), which should be approximately 240 nm.[3][6]
-
Set the instrument to measure the absorbance at the determined λmax.
-
Measure the absorbance of each working standard solution.
-
Measure the absorbance of the prepared sample solution.
Data Analysis and Calculation
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be >0.999 for good linearity.[3][6]
-
Calculation of Concentration: Use the regression equation to calculate the concentration of Betamethasone Valerate in the sample solution.
-
Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope
-
-
Calculation of Assay in Cream: Calculate the percentage content of Betamethasone Valerate in the cream using the following formula:
-
% Assay = (C × D × W_avg) / (W_sample × L) × 100
-
C = Concentration of Betamethasone Valerate in the sample solution (µg/mL)
-
D = Dilution factor (100 mL in this protocol)
-
W_avg = Average weight of the cream formulation unit (if applicable)
-
W_sample = Weight of the cream sample taken for analysis (mg)
-
L = Label claim of Betamethasone Valerate in the cream (e.g., mg/g)
-
-
Visualizations
Experimental Workflow
References
- 1. scispace.com [scispace.com]
- 2. Formulation and Quantitative Analysis of Betamethasone Valerate and Neomycin Sulfate Cream by High Performance Liquid Chromatography and Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijisrt.com [ijisrt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. uspbpep.com [uspbpep.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. researchgate.net [researchgate.net]
- 10. UV spectrophotometric method for simultaneous estimation of betamethasone valerate and tazarotene with absorption factor method: Application for in-vitro and ex-vivo characterization of lipidic nanocarriers for topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Stability-Indicating Assay for Betamethasone 21-Valerate
Introduction
Betamethasone 21-valerate is a potent glucocorticoid used in topical formulations for its anti-inflammatory and immunosuppressive properties. To ensure the safety and efficacy of pharmaceutical products containing this active pharmaceutical ingredient (API), it is crucial to develop a validated stability-indicating assay method. This method must be able to accurately quantify the drug substance and separate it from any potential degradation products that may form under various environmental conditions, thus providing a clear picture of the drug's stability profile.
This document provides detailed application notes and protocols for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. The protocols cover forced degradation studies, chromatographic conditions, and data analysis, and are intended for researchers, scientists, and drug development professionals.
Experimental Workflow
The overall workflow for developing a stability-indicating assay for this compound is depicted in the following diagram.
Application Notes and Protocols: Betamethasone 21-Valerate in the Clinical Treatment of Atopic Eczema
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Betamethasone (B1666872) 21-valerate, a potent topical corticosteroid, in clinical trials for the treatment of atopic eczema (atopic dermatitis). This document outlines its mechanism of action, summarizes key quantitative data from comparative clinical studies, and provides detailed experimental protocols.
Introduction
Betamethasone 21-valerate is a synthetic glucocorticoid widely used for its anti-inflammatory, immunosuppressive, and antiproliferative properties. It is a cornerstone in the management of inflammatory skin conditions such as atopic eczema. Available in various formulations including creams, ointments, and lotions, typically at a 0.1% concentration, it is frequently employed as a first-line treatment or as a comparator in clinical trials for new dermatological drugs.
Mechanism of Action
This compound exerts its therapeutic effects by binding to cytosolic glucocorticoid receptors. This drug-receptor complex translocates to the nucleus and binds to glucocorticoid response elements (GREs) on the DNA. This interaction modulates gene transcription, leading to the upregulation of anti-inflammatory proteins like lipocortin-1 (annexin-1) and the downregulation of pro-inflammatory mediators.
Key molecular actions include:
-
Inhibition of Phospholipase A2: By inducing lipocortin-1, it inhibits the release of arachidonic acid, a precursor for prostaglandins (B1171923) and leukotrienes.
-
Suppression of Pro-inflammatory Cytokines: It downregulates the expression of genes encoding for cytokines such as interleukins (ILs) and tumor necrosis factor-alpha (TNF-α).
-
Immunosuppression: It reduces the function of immune cells like T-cells, macrophages, and mast cells.
-
Antiproliferative Effects: It can inhibit the proliferation of keratinocytes.
Signaling Pathway of this compound
Quantitative Data from Clinical Trials
The following tables summarize the efficacy and safety of this compound in comparative clinical trials for atopic eczema.
Table 1: Efficacy of this compound vs. Comparators
| Comparator | Patient Population | Duration | Key Efficacy Outcome | Result |
| Mometasone Furoate 0.1% (once daily) | 69 patients (≥12 years) with steroid-responsive dermatoses | 21 days | Average improvement in condition | Betamethasone valerate (B167501) (twice daily): 96.5%Mometasone furoate: 93.6% (Comparable efficacy) |
| Mometasone Furoate 0.1% (once daily) | 69 patients (≥12 years) with steroid-responsive dermatoses | 21 days | Discontinuation due to lesion clearance | Betamethasone valerate (twice daily): 47.1%Mometasone furoate: 31.4% |
| Narrowband UVB (NB-UVB) | 60 patients with atopic dermatitis | 4 weeks (Betamethasone) vs. 8 weeks (NB-UVB) | >50% reduction in SCORAD score | Betamethasone valerate (twice daily): 84% of patientsNB-UVB: 94% of patients (p=0.554) |
| Tacrolimus 0.1% Ointment | 36 adults with moderate atopic dermatitis | 2 weeks | Reduction in skin inflammatory markers (IL-8, IL-18, etc.) | Betamethasone valerate showed a significantly greater decrease in several markers compared to tacrolimus. |
| Desoxymethasone 0.25% & 0.05%, Hydrocortisone 1% | 96 patients with eczema | 3 weeks | Improvement in erythema, scaling, and itching | 0.25% desoxymethasone was most effective. 0.1% betamethasone valerate was comparable to 0.25% desoxymethasone for half the assessments. |
Table 2: Safety and Tolerability of this compound vs. Comparators
| Comparator | Patient Population | Duration | Adverse Events (Betamethasone Valerate) | Adverse Events (Comparator) |
| Narrowband UVB (NB-UVB) | 60 patients with atopic dermatitis | 4 weeks (Betamethasone) vs. 8 weeks (NB-UVB) | 34% of patients reported side effects (including one case of skin atrophy). | 20% of patients reported side effects (erythema, burning). |
| Tacrolimus 0.1% Ointment | 36 adults with moderate atopic dermatitis | 6 weeks | Not specified in detail, but generally well-tolerated. | Tacrolimus significantly increased Natural Moisturizing Factor (NMF) levels, improving skin hydration more than betamethasone. |
| Crisaborole 2% Ointment | 37 patients with atopic dermatitis | 4 weeks | Focus on early subclinical signs of skin atrophy. | The trial was designed to compare the safety profiles, particularly skin thinning. |
Experimental Protocols
Below are representative protocols for clinical trials investigating this compound for atopic eczema, synthesized from multiple sources.
Protocol 1: Comparative Efficacy and Safety Study (vs. Active Comparator)
Objective: To compare the efficacy and safety of Betamethasone valerate 0.1% cream with a comparator (e.g., another topical corticosteroid or a calcineurin inhibitor) in patients with moderate to severe atopic eczema.
Study Design: A multi-center, randomized, double-blind, parallel-group study.
Patient Population:
-
Inclusion Criteria:
-
Male and female patients, 18 years of age or older.
-
Confirmed diagnosis of atopic dermatitis.
-
Moderate to severe disease, defined by an Investigator's Global Assessment (IGA) score of ≥3 and an Eczema Area and Severity Index (EASI) score of ≥16.
-
Involvement of ≥10% of body surface area.
-
-
Exclusion Criteria:
-
Use of systemic corticosteroids or immunosuppressants within 4 weeks of baseline.
-
Use of topical corticosteroids or calcineurin inhibitors within 2 weeks of baseline.
-
Known hypersensitivity to the study medications.
-
Active skin infection at the treatment sites.
-
Treatment Regimen:
-
Randomization: Patients are randomized in a 1:1 ratio to receive either Betamethasone valerate 0.1% cream or the active comparator.
-
Application: Patients are instructed to apply a thin layer of the assigned treatment to the affected areas twice daily for 4 weeks.
-
Washout Period: A 2-week washout period for topical treatments is required before the start of the study.
Assessments:
-
Baseline (Day 1):
-
Record patient demographics and medical history.
-
Perform physical examination.
-
Assess EASI, IGA, and SCORAD scores.
-
Administer patient-reported outcome questionnaires (e.g., Dermatology Life Quality Index - DLQI).
-
-
Follow-up Visits (e.g., Weeks 1, 2, 4):
-
Repeat EASI, IGA, and SCORAD assessments.
-
Record any adverse events.
-
Assess treatment adherence.
-
-
End of Study (Week 4):
-
Final efficacy and safety assessments.
-
Experimental Workflow Diagram
Protocol 2: Skin Safety and Barrier Function Study
Objective: To assess the effects of Betamethasone valerate 0.1% cream on skin structure and barrier function compared to a non-steroidal topical agent (e.g., Crisaborole 2% ointment).
Study Design: An observer-blind, intra-patient controlled study.
Patient Population:
-
Inclusion Criteria:
-
Patients with a diagnosis of atopic dermatitis, currently in remission or with clear skin on the forearms.
-
Aged 18-65 years.
-
-
Exclusion Criteria:
-
Active eczema on the forearms.
-
Use of topical treatments on the forearms within 4 weeks of the study.
-
Treatment Regimen:
-
Site Allocation: Within each patient, one forearm is randomly assigned to treatment with Betamethasone valerate 0.1% cream, and the other forearm is assigned to the comparator.
-
Application: Patients apply the assigned treatment to the entire forearm twice daily for 4 weeks.
Assessments (Non-invasive):
-
Baseline (Day 1):
-
Measure epidermal thickness using Optical Coherence Tomography (OCT).
-
Measure Transepidermal Water Loss (TEWL) to assess skin barrier function.
-
Measure skin hydration using a corneometer.
-
Measure skin redness (erythema) using a mexameter.
-
-
Follow-up Visits (e.g., Day 15, Day 29):
-
Repeat all non-invasive measurements on both forearms.
-
-
Post-Treatment Follow-up (e.g., Day 57):
-
Repeat measurements to assess for any persistent effects after treatment cessation.
-
Safety Assessment Workflow Diagram
Conclusion
This compound remains a potent and effective treatment for atopic eczema, demonstrating significant efficacy in reducing the signs and symptoms of the disease. Clinical trials have established its comparability to other potent topical corticosteroids and have highlighted differences in its effects on skin barrier function and inflammatory markers when compared to non-steroidal agents. The provided protocols offer a framework for the design of robust clinical trials to further evaluate the therapeutic profile of this compound and novel treatments for atopic dermatitis. Careful consideration of patient populations, treatment regimens, and appropriate outcome measures is crucial for generating high-quality clinical
Troubleshooting & Optimization
Technical Support Center: Betamethasone 21-Valerate Degradation
Welcome to the Technical Support Center for Betamethasone (B1666872) 21-Valerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the degradation of Betamethasone 21-Valerate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound is an ester of betamethasone, and its degradation is primarily influenced by hydrolysis, thermal stress, and photolysis. The major degradation pathway involves the hydrolysis of the ester linkage at the C21 position, leading to the formation of Betamethasone alcohol. This process can be accelerated by temperature and pH variations. In many instances, this compound is itself a degradation product, formed via isomerization from its less stable isomer, Betamethasone 17-Valerate.
Q2: What are the main degradation products of this compound?
The principal degradation product of this compound is Betamethasone alcohol , formed through the hydrolysis of the 21-valerate ester group. Under photolytic conditions, particularly exposure to UVB light, other degradation products can be formed, including "lumi-" and "photolumi-" derivatives resulting from the rearrangement of Ring A, and an "andro-derivative" from the fragmentation of the ketolic chain.
Q3: What is the optimal pH for the stability of this compound?
Studies on betamethasone esters, including the closely related betamethasone 17-valerate, indicate that maximum stability is achieved in an acidic pH range. For betamethasone valerate (B167501), the optimal stability is observed between pH 4 and 5. It is recommended to maintain solutions of this compound within a similar acidic pH range to minimize hydrolytic degradation.
Q4: How does temperature affect the stability of this compound?
Elevated temperatures accelerate the degradation of betamethasone esters. Thermal degradation studies have shown that the hydrolysis of the valerate ester to form betamethasone alcohol is temperature-dependent. The degradation generally follows first-order kinetics.
Q5: Is this compound sensitive to light?
Yes, betamethasone and its esters are susceptible to photodegradation upon exposure to UV light. UVB irradiation can lead to the formation of various photoproducts, which may result in a loss of anti-inflammatory activity. Therefore, it is crucial to protect solutions and samples of this compound from light.
Troubleshooting Guides
Issue: Unexpected Peaks Observed in Chromatogram During Stability Studies
Possible Cause 1: Isomerization from Betamethasone 17-Valerate
-
Troubleshooting Steps: If your starting material is Betamethasone 17-Valerate, an unexpected peak with a similar mass may correspond to this compound. This is a common isomerization reaction. Confirm the identity of the new peak using a reference standard for this compound and mass spectrometry.
-
Prevention: To minimize isomerization, maintain the sample at a pH between 4 and 5 and at refrigerated temperatures.
Possible Cause 2: Hydrolytic Degradation
-
Troubleshooting Steps: An earlier eluting peak corresponding to Betamethasone alcohol may be observed. This is due to the hydrolysis of the ester bond. Co-inject with a Betamethasone alcohol reference standard to confirm its identity.
-
Prevention: Ensure the pH of your sample and mobile phase is within the optimal stability range (pH 4-5). Avoid high temperatures during sample preparation and storage.
Possible Cause 3: Photodegradation
-
Troubleshooting Steps: If the sample has been exposed to light, multiple new peaks may appear. These could be photoproducts such as lumi- and andro-derivatives. Characterize these peaks using LC-MS/MS and NMR if necessary.
-
Prevention: Protect samples from light at all stages of handling and analysis by using amber vials and covering containers with aluminum foil.
Issue: Loss of Assay Value for this compound Over Time
Possible Cause 1: Inappropriate Storage Conditions
-
Troubleshooting Steps: Review your storage conditions. This compound solutions should be stored at refrigerated temperatures (2-8°C) and protected from light. For long-term storage, consider freezing at -20°C or below.
-
Solution: Re-assay a freshly prepared standard and compare it with the stored sample to quantify the loss. Implement proper storage conditions for all future samples.
Possible Cause 2: Suboptimal pH of the Solution
-
Troubleshooting Steps: Measure the pH of your sample solution. If it is outside the optimal range of 4-5, this could be accelerating hydrolysis.
-
Solution: Adjust the pH of your solutions using a suitable buffer system (e.g., acetate (B1210297) buffer) to maintain it within the stable range.
Quantitative Data Summary
The following table summarizes the key degradation products of betamethasone esters and the conditions under which they are formed.
| Stress Condition | Starting Material | Major Degradation Products | Reference |
| Thermal/Hydrolytic | Betamethasone 17-Valerate | This compound, Betamethasone alcohol | |
| Photolytic (UVB) | Betamethasone and its esters | "Lumi"-derivatives, "Photolumi"-derivatives, "Andro"-derivative |
Table 1: Summary of Betamethasone Ester Degradation Products
The thermal degradation of betamethasone valerate (likely the 17-ester) has been shown to follow first-order kinetics. The observed rate constants (kobs) for thermal degradation in different media range from 0.399 x 10-3 to 9.07 x 10-3 h-1.
| pH | This compound (%) | Betamethasone alcohol (%) |
| 2.5 | 8.33 | 0.17 |
| 3.5 | 9.10 | 0.90 |
| 4.5 | 9.55 | 0.45 |
| 5.5 | 9.65 | 0.35 |
Table 2: Product Distribution at 10% Thermal Degradation of Betamethasone 17-Valerate at Different pH Values. This table illustrates the formation of this compound and Betamethasone alcohol from the 17-valerate isomer.
Experimental Protocols
Forced Degradation Study Protocol (General)
This protocol provides a general framework for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 24 hours).
-
At various time points, withdraw aliquots, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for a specified period (e.g., 4 hours).
-
At various time points, withdraw aliquots, neutralize with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Withdraw aliquots at various time points and dilute with the mobile phase.
-
-
**Thermal Degradation
Isomerization of betamethasone-17-valerate to 21-valerate in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with betamethasone-17-valerate (B13397696) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for betamethasone-17-valerate in aqueous solutions?
A1: The primary degradation pathway for betamethasone-17-valerate (BV-17) in aqueous environments is an intramolecular acyl migration, also known as isomerization or transesterification.[1][2] This process results in the conversion of betamethasone-17-valerate to its less potent isomer, betamethasone-21-valerate (BV-21).[1][2] Further degradation to betamethasone (B1666872) alcohol can also occur.[3][4]
Q2: What are the key factors that influence the rate of isomerization?
A2: The rate of isomerization is primarily influenced by:
-
pH: The reaction is subject to acid and base catalysis, with maximum stability generally observed in the pH range of 3.2 to 5.0.[3][5][6][7][8]
-
Temperature: Higher temperatures accelerate the rate of isomerization.[3][9][10]
-
Excipients: The type and concentration of excipients, particularly emulsifiers like macrogolstearylether, can significantly impact the isomerization rate.[1][2]
-
Buffer Concentration and Ionic Strength: The rate of degradation can be influenced by the concentration and ionic strength of the buffer system used.[5][11]
-
Light: Betamethasone-17-valerate is susceptible to photodegradation, which can lead to the formation of various degradation products.[5][11]
Q3: How can I minimize the isomerization of betamethasone-17-valerate in my formulation?
A3: To minimize isomerization, consider the following:
-
Maintain the pH of the aqueous phase within the optimal stability range of 3.2-5.0.[3][5][6][7][8]
-
Store solutions at controlled, lower temperatures.[10]
-
Carefully select and optimize the concentration of excipients, especially emulsifiers. Lower concentrations of certain emulsifiers have been shown to reduce the rate of isomerization.[1][2]
-
Protect the formulation from light.[11]
Q4: What is the clinical significance of the isomerization to betamethasone-21-valerate?
A4: The isomerization is of significant clinical importance because betamethasone-21-valerate has only a fraction of the therapeutic potency of the parent compound, betamethasone-17-valerate.[1][2][12] Therefore, the formation of the 21-isomer can lead to a reduction in the clinical efficacy of the product.
Q5: What analytical methods are suitable for monitoring the isomerization?
A5: High-Performance Liquid Chromatography (HPLC) is the most widely used and validated method for separating and quantifying betamethasone-17-valerate, betamethasone-21-valerate, and other degradation products.[3][13] Thin-Layer Chromatography (TLC) with densitometry has also been used for quantification.[4]
Troubleshooting Guides
| Issue | Possible Causes | Recommended Actions |
| Rapid loss of betamethasone-17-valerate potency in an aqueous formulation. | The pH of the solution may be outside the optimal stability range (3.2-5.0).[3][5][6][7][8] | Measure and adjust the pH of the solution to within the 3.2-5.0 range using appropriate buffers. |
| The storage temperature may be too high.[3][9][10] | Store the formulation at a lower, controlled temperature (e.g., 4°C).[10] | |
| High concentrations of certain excipients (e.g., emulsifiers) may be accelerating the isomerization.[1][2] | Review the formulation composition. Consider reducing the concentration of the emulsifier or screening alternative excipients. | |
| Inconsistent results in stability studies. | The analytical method may not be adequately separating the 17- and 21-isomers. | Develop and validate a stability-indicating HPLC method capable of resolving betamethasone-17-valerate, betamethasone-21-valerate, and other potential degradants.[14] |
| The formulation may be susceptible to photodegradation.[11] | Conduct stability studies under controlled lighting conditions and consider the use of light-protective packaging. | |
| Precipitation observed in the aqueous solution. | Changes in pH or temperature could be affecting the solubility of betamethasone-17-valerate. | Verify the pH and storage temperature. Assess the solubility of the active ingredient in the formulation vehicle under different conditions. |
Data Presentation
Table 1: Influence of pH on the Isomerization of Betamethasone-17-Valerate in Aqueous Solution
| pH | Relative Isomerization Rate | Stability |
| 1.2 | High | Low |
| 2.2 - 4.2 | Low | High |
| 3.2 | Very Low (Optimal) | Very High |
| 4.5 | Low | High |
| 5.5 | Moderate | Moderate |
| 7.5 | High | Low |
| 8.2 | High | Low |
This table is a qualitative summary based on findings that show a V-shaped pH-rate profile with maximum stability between pH 3.2 and 5.0.[3][6][7]
Table 2: Product Distribution at 10% Thermal Degradation of Betamethasone-17-Valerate at Different pH Values
| pH | Betamethasone-21-valerate (%) | Betamethasone alcohol (%) |
| 2.5 | 8.33 | 0.17 |
| 3.5 | 9.10 | 0.90 |
| 4.5 | 9.55 | 0.45 |
| 5.5 | 9.65 | 0.35 |
Data adapted from a study on the kinetics of thermal degradation.[3]
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Betamethasone-17-Valerate and Betamethasone-21-Valerate
This protocol provides a general framework for an HPLC method. Specific parameters may need to be optimized for different formulations.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is commonly used.[14]
-
Mobile Phase: A gradient mixture of an aqueous phase (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition and gradient profile should be optimized for optimal separation. For example, a mixture of acetonitrile and water has been used.[15]
-
Detection Wavelength: UV detection is typically performed at around 240 nm.
-
Sample Preparation:
-
For aqueous solutions, dilute the sample to an appropriate concentration with the mobile phase.
-
For semi-solid formulations like creams, an extraction step is necessary. This may involve dispersing the cream in a suitable solvent (e.g., acetonitrile), heating to melt fatty components, and then extracting the active ingredients.[14]
-
-
Analysis: Inject the prepared sample and standards of betamethasone-17-valerate and betamethasone-21-valerate. Identify the peaks based on their retention times and quantify them using a calibration curve.
Mandatory Visualization
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The stability of betamethasone-17-valerate in semi-solid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of a novel corticosteroid nasal irrigation solution: betamethasone 17-valerate added to extemporaneously prepared nasal irrigation solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation factors affecting the isomerization rate of betamethasone-17-valerate in a developmental hydrophilic cream - a HPLC and microscopy based stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 14. academic.oup.com [academic.oup.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Overcoming Formulation Challenges with Betamethasone 21-Valerate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Betamethasone (B1666872) 21-Valerate. The focus is on addressing the poor solubility and stability of this active pharmaceutical ingredient (API) in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary solubility characteristics of Betamethasone 21-Valerate?
A1: this compound is a white or almost white crystalline powder. It is practically insoluble in water, making aqueous formulations challenging.[1][2][3][4] Its solubility is significantly better in organic solvents. For detailed solubility data, please refer to Table 1.
Q2: My this compound is not dissolving in my aqueous cream base. What could be the issue?
A2: This is a common issue due to the hydrophobic nature of this compound. The primary reason is its very low aqueous solubility. To address this, you may need to consider incorporating co-solvents, surfactants, or exploring advanced formulation strategies such as nanoemulsions or vesicular systems like niosomes.[5][6][7]
Q3: I'm observing a loss of potency in my Betamethasone 17-Valerate formulation over time. What is happening?
A3: A significant challenge with Betamethasone 17-Valerate in aqueous environments is its susceptibility to isomerization. It can undergo acid and base-catalyzed acyl migration, where the valerate (B167501) group moves from the C17 to the C21 position, forming this compound.[8][9] The 21-valerate isomer possesses only a fraction of the therapeutic potency of the 17-valerate parent compound.[8] This isomerization is influenced by pH and the concentration of certain excipients like emulsifiers.[8]
Q4: How can I minimize the isomerization of Betamethasone 17-Valerate to this compound?
A4: To minimize isomerization, careful control of the formulation's pH is crucial. Studies have shown that the rate of isomerization is pH-dependent.[8] Additionally, the concentration and type of emulsifier used can significantly impact the isomerization rate.[8] It is recommended to conduct stability studies with different emulsifiers and at various pH levels to find the optimal formulation conditions.
Q5: What are some effective strategies to enhance the solubility of this compound in topical formulations?
A5: Several strategies can be employed to enhance the solubility and bioavailability of this compound:
-
Co-solvents: Utilizing solvents like ethanol, propylene (B89431) glycol, or acetone (B3395972) in the formulation can significantly improve solubility.[2][3][4]
-
Nanoencapsulation: Formulating the drug into nanoemulsions or nanoparticles, such as chitosan (B1678972) nanoparticles, can improve its penetration and stability.[5][6]
-
Vesicular Systems: Encapsulating Betamethasone Valerate in niosomes has been shown to enhance its dermal localization and efficacy.[7]
-
Deep Eutectic Solvents (DESs): Choline-based deep eutectic solvents have been investigated as a novel approach to increase the solubility of poorly water-soluble drugs like betamethasone.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Drug Precipitation in Formulation | - Poor solubility of this compound in the chosen vehicle. - Incompatible excipients. - pH of the formulation is not optimal for solubility. | - Increase the concentration of co-solvents (e.g., ethanol, propylene glycol). - Evaluate the use of solubilizing agents or surfactants. - Adjust the pH of the formulation and assess its impact on solubility and stability. - Consider micronization of the API to increase surface area. |
| Phase Separation in Emulsion | - Inappropriate emulsifier or co-emulsifier concentration. - Incorrect homogenization process. - Instability of the formulation over time. | - Optimize the hydrophilic-lipophilic balance (HLB) of the emulsifying system. - Vary the concentration of the emulsifier and co-emulsifier. - Ensure proper homogenization speed and time during preparation. - Conduct long-term stability studies under different temperature and humidity conditions. |
| Low Drug Content/Potency | - Isomerization of Betamethasone 17-Valerate to the less active 21-isomer. - Degradation of the API due to light or incompatible excipients.[11] - Inaccurate quantification method. | - Control the pH of the formulation to minimize isomerization.[8] - Select excipients that are compatible with the API. - Protect the formulation from light during manufacturing and storage.[2][11] - Use a validated stability-indicating analytical method, such as HPLC, to accurately quantify the API and its degradants.[12][13] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Practically Insoluble | [1][2][3][4][14] |
| Ethanol (95% or 96%) | Soluble | [1][2] |
| Acetone | Freely Soluble | [2][3] |
| Chloroform | Freely Soluble | [1][3] |
| Methanol | Sparingly Soluble | [1] |
| Diethyl Ether | Slightly Soluble | [1][3] |
| Methylene Chloride | Freely Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a Betamethasone Valerate Nanoemulsion for Enhanced Topical Delivery
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of Betamethasone Valerate to improve its solubility and skin penetration.
Materials:
-
Betamethasone Valerate
-
Oil Phase (e.g., Sefsol-218)
-
Surfactant (e.g., Tween 20)
-
Co-surfactant (e.g., Transcutol P)
-
Aqueous Phase (e.g., Distilled Water)
-
High-pressure homogenizer or ultrasonicator
Methodology:
-
Solubility Study: Determine the solubility of Betamethasone Valerate in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Preparation of Oil Phase: Dissolve the accurately weighed amount of Betamethasone Valerate (e.g., 0.1% w/w) in the selected oil.
-
Preparation of Aqueous Phase: Prepare the aqueous phase, which may contain hydrophilic excipients.
-
Formation of Coarse Emulsion: Gradually add the oil phase to the aqueous phase containing the surfactant and co-surfactant mixture under continuous stirring to form a coarse emulsion.
-
Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization or ultrasonication. The process parameters (e.g., pressure, number of cycles, sonication time) should be optimized to achieve the desired droplet size.
-
Characterization: Characterize the prepared nanoemulsion for particle size, polydispersity index, zeta potential, drug content, and entrapment efficiency.
-
Stability Studies: Conduct physical stability studies, including centrifugation, heating-cooling cycles, and freeze-thaw cycles, to assess the long-term stability of the nanoemulsion.[6]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Betamethasone Valerate and Detection of Isomers
Objective: To develop and validate an HPLC method for the quantitative analysis of Betamethasone Valerate and the detection of its 21-valerate isomer in a topical formulation.
Materials:
-
Betamethasone Valerate Reference Standard
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase pH adjustment)
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Methodology:
-
Preparation of Standard Solutions: Prepare stock solutions of Betamethasone Valerate and this compound reference standards in a suitable solvent (e.g., methanol). Prepare a series of working standard solutions by diluting the stock solutions.
-
Sample Preparation: Extract the Betamethasone Valerate from the formulation using a suitable solvent. This may involve dissolution, sonication, and filtration to remove insoluble excipients.
-
Chromatographic Conditions:
-
Method Validation: Validate the HPLC method according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention times for Betamethasone 17-Valerate and its 21-isomer should be well-resolved.
-
Quantification: Calculate the concentration of Betamethasone Valerate and the percentage of the 21-valerate isomer in the sample by comparing the peak areas with those of the reference standards.
Visualizations
Caption: Workflow for enhancing the solubility of Betamethasone Valerate.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. scribd.com [scribd.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. guinama.com [guinama.com]
- 5. Nanoencapsulation of betamethasone valerate using high pressure homogenization-solvent evaporation technique: optimization of formulation and process parameters for efficient dermal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmascholars.com [pharmascholars.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 9. researchgate.net [researchgate.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. BETAMETHASONE VALERATE CREAM USP, 0.1% BETAMETHASONE VALERATE OINTMENT USP, 0.1% BETAMETHASONE VALERATE LOTION USP, 0.1% (Potency expressed as betamethasone) [dailymed.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Betamethasone 21-valerate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the quantitative analysis of Betamethasone (B1666872) 21-valerate by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Betamethasone 21-valerate?
A: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting substances from the sample matrix.[1] In LC-MS/MS analysis, components like phospholipids (B1166683), salts, and proteins present in biological samples (e.g., plasma, urine) can suppress or enhance the analyte's signal at the detector.[1] This interference can lead to inaccurate and imprecise quantification.[1] Ion suppression is the more common phenomenon, where matrix components compete with the analyte for ionization, resulting in a weaker signal.[2]
Q2: I am observing low and inconsistent peak areas for this compound. Could this be due to matrix effects?
A: Yes, low and variable peak areas are classic indicators of ion suppression, a common type of matrix effect.[3] This occurs when molecules in your sample matrix co-elute with this compound and interfere with its ionization in the mass spectrometer's source, leading to a reduced signal.[3]
Q3: How can I experimentally confirm that matrix effects are affecting my analysis?
A: There are two primary methods to assess matrix effects:
-
Post-extraction Spike Method: This is a quantitative method where you compare the peak area of this compound in a clean solution (neat solvent) to its peak area when spiked into an extracted blank matrix from multiple sources.[1][4] A significant difference in signal response indicates the presence of matrix effects.[1] The matrix effect can be calculated as follows:
-
Post-column Infusion Experiment: This is a qualitative method to identify regions in your chromatogram affected by ion suppression.[2] A constant flow of a this compound standard solution is infused into the mass spectrometer after the LC column. A blank sample extract is then injected.[2] A drop in the constant baseline signal of the analyte indicates that components from the matrix are eluting at that time and causing ion suppression.[2]
Q4: I am using a stable isotope-labeled internal standard (SIL-IS). Shouldn't that correct for matrix effects?
A: Ideally, a SIL-IS, such as Betamethasone-d4, co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, allowing for accurate quantification based on the response ratio.[5][6] However, a SIL-IS may not always perfectly compensate for matrix effects.[1] Severe matrix effects can still impact the analyte and internal standard signals to slightly different extents, leading to variability.[1] Furthermore, if the concentration of matrix components is very high, it can lead to a significant loss of signal for both the analyte and the IS, potentially compromising the assay's sensitivity.[1] Differential matrix effects can also occur if the analyte and its SIL-IS do not perfectly co-elute.[4]
Troubleshooting Guides
Issue 1: Poor Sensitivity and Inconsistent Results
Potential Cause: Significant ion suppression from matrix components.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike experiment with at least six different lots of your biological matrix to quantify the extent of ion suppression.[4]
-
Optimize Sample Preparation: A robust sample preparation protocol is the most effective way to minimize ion suppression by removing interfering matrix components.[3]
-
Protein Precipitation (PPT): Simple and fast, but provides the least clean extracts and often results in significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT and can effectively remove highly polar and non-polar interferences.[4][7]
-
Solid-Phase Extraction (SPE): Highly selective and provides the cleanest extracts, effectively removing phospholipids and other interferences.[4][7]
-
-
Chromatographic Optimization:
-
Modify the Gradient: A shallower gradient can improve the separation of this compound from interfering matrix components.[5]
-
Change the Column: Using a column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) can alter selectivity and resolve the analyte from interfering peaks.[4]
-
-
Dilute the Sample: If the assay sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and lessen ion suppression.[8]
-
Check for Ion Source Contamination: A dirty ion source can exacerbate ion suppression. Ensure regular cleaning and maintenance.[4]
Issue 2: Analyte and Internal Standard Show Different Responses in Different Sample Lots
Potential Cause: Differential matrix effects.
Troubleshooting Steps:
-
Ensure Co-elution of Analyte and IS: Even a slight separation between this compound and its deuterated internal standard can expose them to different matrix environments, leading to differential ion suppression.[4] Adjust chromatographic conditions (e.g., use a less aggressive gradient) to ensure complete co-elution.[4]
-
Evaluate Lot-to-Lot Variability: Perform a matrix effect evaluation using at least six different lots of the biological matrix.[4] If significant variability is observed, a more robust sample preparation method, such as SPE, may be necessary to remove lot-specific interferences.[4]
-
Verify Extraction Recovery: Ensure your extraction procedure is robust and reproducible for both the analyte and the internal standard across different samples.[4]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects in Corticosteroid Analysis
| Sample Preparation Technique | Principle of Separation | Relative Effectiveness in Removing Interferences | Potential for Matrix Effects |
| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent. | Low | High[4] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to High | Moderate[4] |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by selective elution. | High | Low[4] |
Table 2: Quantitative Impact of Sample Preparation on Analyte Recovery and Matrix Effect (Illustrative Data)
| Analyte | Extraction Method | Mean Recovery (%) | Matrix Effect (%) |
| Betamethasone | Liquid-Liquid Extraction | 94.0 | Not explicitly stated, but method showed no matrix effect[9] |
| Triamcinolone Acetonide (IS) | Liquid-Liquid Extraction | 98.9 | Not explicitly stated, but method showed no matrix effect[9] |
Note: This table is based on data for betamethasone and a structural analog internal standard, as specific quantitative data for this compound was not available in the searched literature. The principles are directly applicable.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare a Neat Solution: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., mid-range of the calibration curve).
-
Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation protocol (e.g., LLE or SPE).
-
Prepare Post-Spike Sample: To the dried extracts from the blank matrices, add the this compound standard to achieve the same final concentration as the neat solution.
-
Analyze and Compare: Analyze both the neat solution and the post-spike samples by LC-MS/MS.
-
Calculate the Matrix Effect: Use the formula: Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solution) x 100.[4]
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma sample, add 25 µL of the internal standard working solution (e.g., Betamethasone-d4).[10]
-
Add 6 mL of a suitable extraction solvent (e.g., diisopropyl ether or ethyl acetate).[10][11]
-
Vortex the mixture for 1 minute.[10]
-
Centrifuge at approximately 900 x g for 10 minutes to separate the organic and aqueous layers.[10]
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[10]
-
Reconstitute the residue in a suitable volume of the initial mobile phase.[12]
Protocol 3: General LC-MS/MS Parameters for Betamethasone Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C8 or C18 column is commonly used.[5]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.[5]
-
Elution: A gradient elution is often employed to achieve good separation from matrix components.[5]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for corticosteroids.[12]
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the analyte and internal standard.
Mandatory Visualization
Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing Thermal Degradation of Betamethasone 21-Valerate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the thermal degradation of Betamethasone (B1666872) 21-valerate during experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the thermal degradation of Betamethasone 21-valerate.
| Issue | Potential Cause | Recommended Action |
| Rapid degradation of this compound observed in solution. | Inappropriate pH: Betamethasone valerate (B167501) shows maximum stability in an acidic pH range.[1][2][3][4] | Measure the pH of your solution. Adjust the pH to a range of 4-5 for optimal stability.[1][2][3] |
| High Temperature: Elevated temperatures accelerate the hydrolysis and isomerization of betamethasone esters.[5][6] | Store solutions at recommended temperatures, typically 2-8°C for short-term storage.[7] For long-term storage, consider freezing at -20°C or below.[4] Avoid unnecessary exposure to heat sources. | |
| Solvent Polarity: The rate of degradation can be influenced by the polarity of the solvent. | The degradation rate of betamethasone valerate decreases with increasing solvent polarity.[1][2][3] Consider using more polar solvents where appropriate for your experimental design. | |
| Isomerization to Betamethasone 17-valerate is detected. | Acyl Migration: In aqueous environments, the valerate group can migrate from the C21 to the C17 position, a process catalyzed by both acid and base.[8][9][10] | Maintain the pH of the solution within the optimal stability range of 4-5 to minimize isomerization.[1][2][3] |
| Formation of Betamethasone alcohol and other degradation products. | Hydrolysis: this compound can hydrolyze to form betamethasone alcohol, particularly at non-optimal pH and elevated temperatures.[1][2][5][6][11] | Strictly control pH and temperature. Use of buffered solutions in the optimal pH range can help prevent hydrolysis. |
| Inconsistent results in stability studies. | Presence of Excipients: Emulsifiers and other formulation components can significantly impact the rate of degradation.[9][10][12] | Carefully evaluate the compatibility of all excipients with this compound. The concentration of emulsifiers, for instance, has been shown to affect the isomerization rate.[9][10] |
| Ionic Strength: The ionic strength of the solution can affect the degradation kinetics. | The rate of degradation of betamethasone valerate has been observed to decrease with increasing ionic strength.[1][2][3] If applicable to your experiment, consider adjusting the ionic strength. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary thermal degradation products of Betamethasone 17-valerate are its isomer, this compound, and Betamethasone alcohol, which is formed through hydrolysis.[1][2][11]
Q2: What is the optimal pH for the stability of this compound in aqueous solutions?
A2: Betamethasone valerate demonstrates maximum stability in an acidic pH range of 4-5.[1][2][3]
Q3: How does temperature affect the stability of this compound?
A3: Increased temperature accelerates the degradation of this compound, promoting both isomerization and hydrolysis.[5][6] Therefore, it is crucial to maintain appropriate storage and experimental temperatures.
Q4: What are the recommended storage conditions for this compound?
A4: For solid this compound, storage in a dry, well-ventilated place, protected from heat and direct sunlight is recommended.[13] The recommended storage temperature is typically between 2-8°C.[7] Solutions should also be stored at refrigerated temperatures and protected from light.[4]
Q5: Can excipients in a formulation affect the stability of this compound?
A5: Yes, excipients can have a significant impact on stability. For example, the type and concentration of emulsifiers in cream formulations have been shown to influence the rate of isomerization of betamethasone-17-valerate (B13397696) to betamethasone-21-valerate.[9][10] It is essential to conduct compatibility studies with all excipients.
Quantitative Data Summary
The following tables summarize key quantitative data related to the thermal degradation of Betamethasone valerate.
Table 1: Apparent First-Order Rate Constants (k_obs) for Thermal Degradation of Betamethasone Valerate
| Media | pH | k_obs (x 10⁻³ h⁻¹) |
| Phosphate Buffer | 2.5 | 9.07 |
| 3.5 | 6.25 | |
| 4.5 | 0.399 | |
| 5.5 | 0.831 |
Data extracted from a study on the kinetics of thermal degradation of betamethasone valerate. The degradation was found to follow first-order kinetics.[1][2][3]
Table 2: Product Distribution at 10% Degradation of Betamethasone-17-valerate at Different pH Values
| pH | Betamethasone-21-valerate (%) | Betamethasone alcohol (%) |
| 2.5 | 8.33 | 0.17 |
| 3.5 | 9.10 | 0.90 |
| 4.5 | 9.55 | 0.45 |
| 5.5 | 9.65 | 0.35 |
This table shows the relative amounts of the major degradation products formed from Betamethasone-17-valerate at various pH levels, highlighting the prevalence of isomerization to the 21-valerate form.[2]
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Betamethasone Valerate and its Degradation Products
This protocol provides a general methodology for the separation and quantification of Betamethasone valerate and its primary degradation products using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: A liquid chromatograph equipped with a UV detector is used.
-
Column: A common choice is a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724) and water, for instance, in a 60:40 (v/v) ratio.[14]
-
Flow Rate: A flow rate of approximately 1.0-1.2 mL/min is generally used.[14]
-
Detection Wavelength: Detection is typically carried out at 238 nm or 254 nm.[2][14]
-
Sample Preparation:
-
Accurately weigh and dissolve the Betamethasone valerate sample in a suitable solvent, such as methanol (B129727) or the mobile phase.
-
For formulated products like creams, an extraction step may be necessary to separate the active ingredient from the excipients.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The retention times for Betamethasone-17-valerate, Betamethasone-21-valerate, and Betamethasone alcohol will be distinct, allowing for their identification and quantification. For example, one study reported retention times of approximately 5.7 min for betamethasone-17-valerate, 7.3 min for betamethasone-21-valerate, and 2.5 min for betamethasone alcohol under their specific chromatographic conditions.[2]
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol).
-
Add a solution of hydrochloric acid (e.g., 0.1 M HCl) to the sample solution.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[4]
-
Neutralize the solution with a base (e.g., 0.1 M NaOH).[4]
-
Analyze the resulting solution by HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound.
-
Add a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH).
-
Incubate at room temperature for a set time (e.g., 4 hours).[4]
-
Neutralize with an acid (e.g., 0.1 M HCl).[4]
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature for a defined period (e.g., 24 hours).[4]
-
Analyze the solution by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 24 hours).[4]
-
Dissolve the heat-stressed sample in a suitable solvent.
-
Analyze by HPLC.
-
Visualizations
Caption: Thermal degradation pathway of Betamethasone 17-valerate.
Caption: General experimental workflow for stability testing.
Caption: Troubleshooting decision tree for degradation issues.
References
- 1. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. carlroth.com [carlroth.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 11. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The chemical stability of betamethasone valerate and fluocinolone acetonide cream and ointment in cetomacrogol and emulsifying cream and ointment bases [uwcscholar.uwc.ac.za]
- 13. sds.edqm.eu [sds.edqm.eu]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: pH-Dependent Stability of Betamethasone 17-Valerate in Cream Formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cream formulations containing Betamethasone (B1666872) 17-Valerate. The information focuses on addressing stability issues related to pH.
Troubleshooting Guides
Issue: Accelerated degradation of Betamethasone 17-Valerate observed during stability studies.
This guide will help you diagnose and resolve common causes of instability in your cream formulation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Betamethasone 17-Valerate cream instability.
Question & Answer Troubleshooting Guide
Q1: My Betamethasone 17-Valerate cream shows a significant drop in potency and an increase in a major degradant peak during accelerated stability testing. What is the likely cause?
A1: The most probable cause is the isomerization of Betamethasone 17-Valerate to its less potent isomer, Betamethasone 21-Valerate.[1][2][3] This is a common degradation pathway for this active pharmaceutical ingredient (API) in cream formulations. The rate of this isomerization is highly dependent on the pH of the formulation.
Q2: What is the optimal pH for maintaining the stability of Betamethasone 17-Valerate in a cream formulation?
A2: Betamethasone 17-Valerate exhibits maximum stability in a pH range of 4.0 to 5.0.[1][2][3] Outside of this range, both acidic and basic conditions can catalyze the degradation, with the rate being significantly faster in basic environments.[4]
Q3: I have confirmed that the pH of my formulation is within the optimal range, but I am still observing degradation. What other factors could be at play?
A3: Excipients within your cream formulation can also influence the stability of Betamethasone 17-Valerate. High concentrations of certain emulsifiers can increase the solubility of the API in the aqueous phase of the cream, which in turn can accelerate the rate of isomerization.[4] It is advisable to review the concentration and type of emulsifiers used.
Q4: Can the manufacturing process affect the stability of the final product?
A4: Yes, exposure to elevated temperatures for prolonged periods during the manufacturing process can accelerate the degradation of Betamethasone 17-Valerate.[5][6] It is crucial to have a well-controlled manufacturing process with defined temperature and time limits for each step.
Q5: The main degradant in my cream has the same molecular weight as Betamethasone 17-Valerate. How can I confirm it is the 21-valerate isomer?
A5: This is characteristic of an isomerization reaction. To confirm the identity of the degradant, you will need to use a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate Betamethasone 17-Valerate from this compound and Betamethasone alcohol.[1][2] Reference standards for these compounds should be used for positive identification.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Betamethasone 17-Valerate in a cream formulation?
A1: The primary degradation pathway involves the isomerization of Betamethasone 17-Valerate to this compound. This is followed by the hydrolysis of the 21-ester to Betamethasone alcohol.[1][2][3]
Q2: How does pH affect the degradation kinetics of Betamethasone 17-Valerate?
A2: The degradation of Betamethasone 17-Valerate follows first-order kinetics.[1] The rate of degradation is at its minimum in the pH range of 4.0-5.0. The rate increases as the pH moves away from this range, with a more pronounced acceleration under basic conditions.[4]
Q3: Why is the isomerization from the 17-ester to the 21-ester a concern?
A3: The isomerization is a significant concern because this compound has considerably lower therapeutic potency compared to the parent Betamethasone 17-Valerate. Therefore, this degradation directly impacts the efficacy of the product.
Q4: What are the recommended storage conditions for a Betamethasone 17-Valerate cream to ensure its stability?
A4: Finished products should be stored at controlled room temperature, typically 20-25°C (68-77°F). Accelerated stability studies are often conducted at 40°C/75% RH to predict the long-term stability of the formulation.
Q5: Are there any excipients that are known to be incompatible with Betamethasone 17-Valerate?
A5: While there are no universally incompatible excipients, formulators should be cautious with highly alkaline excipients that could raise the pH of the cream outside the optimal stability range. Additionally, as mentioned, high concentrations of some emulsifiers can increase the degradation rate by increasing the solubility of the API in the aqueous phase.[4]
Data Presentation
Table 1: Illustrative pH-Dependent Degradation of Betamethasone 17-Valerate in a Cream Formulation at 40°C
| pH | Time (Months) | Betamethasone 17-Valerate Remaining (%) | This compound Formed (%) | Betamethasone Alcohol Formed (%) |
| 3.0 | 1 | 98.5 | 1.2 | 0.3 |
| 3 | 95.2 | 3.9 | 0.9 | |
| 6 | 90.1 | 8.5 | 1.4 | |
| 4.5 | 1 | 99.8 | 0.2 | <0.1 |
| 3 | 99.2 | 0.7 | 0.1 | |
| 6 | 98.5 | 1.3 | 0.2 | |
| 6.0 | 1 | 97.2 | 2.5 | 0.3 |
| 3 | 91.5 | 7.2 | 1.3 | |
| 6 | 82.3 | 15.1 | 2.6 | |
| 7.5 | 1 | 92.1 | 6.8 | 1.1 |
| 3 | 75.8 | 19.5 | 4.7 | |
| 6 | 55.4 | 35.2 | 9.4 |
Note: This data is illustrative and intended to demonstrate the expected trends in degradation based on published literature. Actual results will vary depending on the specific formulation and storage conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Betamethasone 17-Valerate and its Degradation Products
Objective: To quantify Betamethasone 17-Valerate and its primary degradation products (this compound and Betamethasone alcohol) in a cream formulation.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile (B52724) and water in a gradient elution. A common starting point is a 50:50 (v/v) mixture, with the proportion of acetonitrile increasing over the run.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh a portion of the cream equivalent to approximately 1 mg of Betamethasone 17-Valerate into a volumetric flask.
-
Add a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water) to dissolve the active ingredient and bring it to volume.
-
Sonicate the solution for 15 minutes to ensure complete extraction of the API from the cream matrix.
-
Allow the solution to cool to room temperature.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peaks for Betamethasone 17-Valerate, this compound, and Betamethasone alcohol by comparing their retention times with those of reference standards.
-
Quantify the amount of each component using a calibrated external standard method.
Protocol 2: Conducting an Accelerated Stability Study for a Betamethasone 17-Valerate Cream
Objective: To evaluate the stability of a Betamethasone 17-Valerate cream formulation under accelerated conditions to predict its shelf life.
Materials:
-
Final packaged cream formulation.
-
Stability chambers set to 40°C ± 2°C and 75% RH ± 5% RH.
Procedure:
-
Place a sufficient number of samples of the cream in its final packaging into the stability chamber.
-
Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
At each time point, evaluate the samples for the following parameters:
-
Appearance: Color, odor, and phase separation.
-
pH: Measure the pH of the cream.
-
Assay and Related Substances: Analyze the samples using the validated stability-indicating HPLC method (Protocol 1) to determine the concentration of Betamethasone 17-Valerate and its degradation products.
-
Physical Properties: Viscosity and particle size distribution (if applicable).
-
Microbial Limits: Test for microbial contamination.
-
-
Record all data and analyze the trends over time.
Mandatory Visualizations
Degradation Pathway of Betamethasone 17-Valerate
Caption: Degradation pathway of Betamethasone 17-Valerate.
Experimental Workflow for a pH Stability Study
Caption: Workflow for conducting a pH stability study.
References
- 1. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. certifiedcosmetics.com [certifiedcosmetics.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. High-performance liquid chromatographic assay of betamethasone 17-valerate and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Betamethasone-17-valerate in Admixtures [jstage.jst.go.jp]
Technical Support Center: Optimizing Betamethasone 21-Valerate Extraction from Biological Matrices
Welcome to the Technical Support Center for the extraction of Betamethasone (B1666872) 21-valerate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of this synthetic glucocorticoid from various biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to enhance your extraction recovery and ensure accurate quantification.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Low Extraction Recovery of Betamethasone 21-valerate
| Potential Cause | Recommended Solution |
| Inappropriate Extraction Method | For complex matrices like plasma or tissue homogenates, protein precipitation alone may be insufficient. Consider using more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner extracts and improved recovery.[1][2] |
| Suboptimal pH | The pH of the sample can influence the ionization state of this compound and its interaction with extraction media. For SPE with C18 cartridges, a neutral to slightly acidic pH is generally recommended to maximize retention.[2] For LLE, adjusting the pH can optimize the partitioning of the analyte into the organic phase. |
| Incorrect Solvent Choice (LLE) | The choice of extraction solvent in LLE is critical. Solvents like methyl tert-butyl ether (MTBE) or diisopropyl ether have been shown to be effective for extracting corticosteroids from plasma.[3][4] Ensure the solvent has the appropriate polarity to efficiently extract the analyte while minimizing the co-extraction of interfering substances. |
| Incomplete Elution (SPE) | If the elution solvent is not strong enough or the volume is insufficient, the analyte will not be fully recovered from the SPE sorbent.[2] Increase the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) in the elution buffer or use a larger volume. A "soak" step, where the elution solvent is left on the cartridge for a few minutes before elution, can also improve recovery.[2][5] |
| Analyte Instability | Betamethasone 17-valerate can isomerize to the less active this compound, and both can degrade to betamethasone alcohol, especially at non-optimal pH and elevated temperatures.[6][7][8][9] It is crucial to maintain appropriate pH (maximum stability for betamethasone valerate (B167501) is at pH 4-5) and temperature conditions throughout the extraction process.[6][7] |
| Sorbent Overload (SPE) | Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading and washing, resulting in low recovery. Ensure the amount of sample loaded does not exceed the manufacturer's recommendations, which is typically less than 5% of the sorbent mass.[2] |
Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Analysis
| Potential Cause | Recommended Solution |
| Inadequate Sample Cleanup | Co-eluting endogenous matrix components, such as phospholipids, are a primary cause of ion suppression.[1] Enhance sample cleanup by switching from protein precipitation to a more rigorous method like SPE or LLE.[1][2] |
| Chromatographic Co-elution | If matrix components co-elute with the analyte, they can interfere with ionization in the mass spectrometer source.[1] Optimize your chromatographic method by adjusting the gradient profile, changing the mobile phase composition, or trying a different column chemistry to improve separation.[1] |
| Differential Matrix Effects | Even with a stable isotope-labeled internal standard, variations in matrix composition between different sample lots can lead to variability in analyte response.[1] Evaluate matrix effects using at least six different lots of the biological matrix. If significant variability is observed, a more robust sample preparation method may be required.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most prevalent methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).[10] SPE is often favored for its high selectivity and potential for automation.[2] LLE is a classic and effective technique, while PP is a simpler but less clean method.[1]
Q2: How can I minimize the isomerization of Betamethasone 17-valerate to this compound during extraction?
A2: Isomerization is catalyzed by both acids and bases.[11] Maintaining the pH of your sample and solutions within the optimal stability range of pH 4-5 is critical.[6][7] Additionally, avoiding high temperatures during sample processing, such as during evaporation steps, can help minimize this conversion.[12]
Q3: What type of SPE cartridge is best for this compound extraction?
A3: Reversed-phase SPE cartridges, such as C18 or C8, are commonly used for the extraction of corticosteroids like this compound.[2][13] These cartridges effectively retain the moderately nonpolar analyte from aqueous matrices.
Q4: Should I use a derivatization step for GC-MS analysis of this compound?
A4: While LC-MS/MS is more common for the analysis of corticosteroids, GC-MS can be used. Due to the low volatility of this compound, a derivatization step is often necessary to form more volatile and thermally stable derivatives, such as trimethylsilyl (B98337) (TMS) ethers.[14]
Q5: What is a suitable internal standard for the quantification of this compound?
A5: A stable isotope-labeled version of the analyte, such as this compound-d3, is the ideal internal standard as it closely mimics the behavior of the analyte during extraction and ionization.[13] If a deuterated analog is unavailable, a structurally similar corticosteroid that is not present in the sample can be used.[3]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol provides a general guideline for extracting this compound from human plasma using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (IS) solution (e.g., this compound-d3 in methanol)
-
Human Plasma Sample
-
Centrifuge
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the IS solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.[10]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).[2]
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences. Follow with a second wash using 1 mL of 20% methanol in water to remove less polar interferences.[2]
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile or methanol.[2][10]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[10]
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[10]
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol outlines a general procedure for LLE of this compound from human plasma.
Materials:
-
Methyl tert-butyl ether (MTBE) or Diisopropyl ether
-
Internal Standard (IS) solution
-
Human Plasma Sample
-
Vortex mixer
-
Centrifuge
-
Nitrogen Evaporator
Procedure:
-
Sample Preparation: To 500 µL of plasma, add 25 µL of the IS solution.[4]
-
Extraction: Add 6 mL of diisopropyl ether to the plasma sample.[4]
-
Mixing: Vortex the mixture for 1 minute.[4]
-
Phase Separation: Centrifuge the samples at 900 x g for 10 minutes.[4]
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[3][4]
-
Reconstitution: Reconstitute the dried extract in 125 µL of the mobile phase. Vortex for 30 seconds.[1][4]
Data Presentation
Table 1: Comparison of Extraction Techniques for Betamethasone from Human Plasma
| Extraction Method | Analyte | Internal Standard | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction | Betamethasone | Triamcinolone acetonide | 94.0 | [15] |
| Liquid-Liquid Extraction | Triamcinolone acetonide (IS) | - | 98.9 | [15] |
Table 2: Recovery of Betamethasone Valerate from Various Topical Formulations using a Validated UHPLC Method
| Formulation | Recovery (%) | Precision (RSD %) | Reference |
| Cream | 95-105 | < 5 | [16] |
| Gel | 95-105 | < 5 | [16] |
| Ointment | 95-105 | < 5 | [16] |
| Lotion | 95-105 | < 5 | [16] |
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. promochrom.com [promochrom.com]
- 6. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The stability of betamethasone-17-valerate in semi-solid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Formulation factors affecting the isomerization rate of betamethasone-17-valerate in a developmental hydrophilic cream - a HPLC and microscopy based stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. jfda-online.com [jfda-online.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of an UHPLC method for the determination of betamethasone valerate in cream, gel, ointment and lotion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Betamethasone 21-Valerate Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Betamethasone (B1666872) 21-valerate, a potent glucocorticoid corticosteroid used in various topical pharmaceutical formulations. The validation of these analytical methods is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines a representative HPLC method, presents its validation data in accordance with International Council for Harmonisation (ICH) guidelines, and compares it with alternative analytical techniques.
Representative HPLC Method for Betamethasone 21-Valerate
A common approach for the assay of this compound is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method is designed to separate the active pharmaceutical ingredient (API) from its degradation products and formulation excipients.
A detailed methodology for a validated RP-HPLC method is provided below. This protocol is a composite based on several published methods and serves as a reliable starting point for laboratory implementation.[1][2][3]
Instrumentation:
-
HPLC system with a gradient or isocratic pump
-
UV-Vis or Photodiode Array (PDA) detector
-
Autosampler
-
Column oven
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water in a gradient or isocratic elution. A common ratio is 60:40 (v/v) Acetonitrile:Water.[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-50°C[2][4] |
| Injection Volume | 20 µL |
| Detection Wavelength | 240 nm or 254 nm[1][2][4] |
Preparation of Solutions:
-
Standard Solution: A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in a suitable solvent, such as methanol (B129727) or the mobile phase, to achieve a known concentration (e.g., 100 µg/mL).[5] Working standards are prepared by diluting the stock solution.
-
Sample Solution: An amount of the pharmaceutical formulation (e.g., cream, ointment) containing a known quantity of this compound is dispersed in a suitable solvent.[3] The mixture may require heating and shaking to ensure complete dissolution of the API.[3] The solution is then filtered through a 0.45 µm filter before injection.
HPLC Method Validation Summary
The described HPLC method has been validated according to ICH Q2(R1) guidelines. The following table summarizes the typical performance characteristics.
| Validation Parameter | Typical Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. | The method is specific for this compound. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | 2.5 - 50 µg/mL[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.72% - 105.41%[1] |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | RSD ≤ 2% | 0.04% - 2.04%[1] |
| - Intermediate Precision (Inter-day) | RSD ≤ 2% | 0.41% - 4.93%[1] |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.46 µg/mL[1] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 1.39 µg/mL[1] |
| Robustness | No significant change in results with minor variations. | The method is robust against small changes in flow rate and column temperature.[2] |
Comparison with Alternative Analytical Methods
While HPLC is a widely used and robust method, other techniques can also be employed for the quantification of this compound. The table below compares HPLC with Ultra-High-Performance Liquid Chromatography (UHPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry.
| Feature | HPLC | UHPLC | HPTLC | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation | Chromatographic separation | Planar chromatography | Absorption of UV light |
| Speed | Moderate (10-30 min) | Very Fast (< 5 min)[4][6] | Fast (multiple samples simultaneously) | Very Fast |
| Resolution | High | Very High[7] | Moderate | None (no separation) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (µ g/spot )[5][8] | Low (µg/mL) |
| Solvent Consumption | Moderate | Low | Low | Very Low |
| Cost (Instrument) | High | Very High | Moderate | Low |
| Specificity | High (can separate from related substances) | Very High | Moderate (can be improved with 2D development) | Low (prone to interference)[9][10] |
Key Considerations:
-
UHPLC offers significant advantages in terms of speed and resolution, making it ideal for high-throughput screening.[4][7] The retention time for this compound can be as short as 1.40 minutes.[4]
-
HPTLC is a cost-effective method for the simultaneous analysis of multiple samples and is suitable for routine quality control.[5][8]
-
UV-Vis Spectrophotometry is a simple and rapid technique but lacks the specificity of chromatographic methods and is more susceptible to interference from excipients.[9][10][11]
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for the validation of an HPLC method and the signaling pathway for the anti-inflammatory action of this compound.
References
- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 2. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of an UHPLC method for the determination of betamethasone valerate in cream, gel, ointment and lotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of HPTLC method for determination of betamethasone valerate in API and pharmaceutical dosage form | Semantic Scholar [semanticscholar.org]
- 6. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. UV spectrophotometric method for simultaneous estimation of betamethasone valerate and tazarotene with absorption factor method: Application for in-vitro and ex-vivo characterization of lipidic nanocarriers for topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijisrt.com [ijisrt.com]
The Gold Standard: Utilizing a Deuterated Internal Standard for Precise Betamethasone 21-Valerate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an objective comparison of analytical methodologies for the quantification of Betamethasone (B1666872) 21-valerate, a potent corticosteroid, with a focus on the superior performance of using a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is widely recognized as the gold standard in quantitative bioanalysis. This approach offers unparalleled accuracy and precision by effectively compensating for variations in sample preparation, matrix effects, and instrument response. This guide will delve into the experimental data supporting this claim and compare it with alternative analytical techniques.
Performance Comparison of Analytical Methods
The choice of an analytical method for the quantification of Betamethasone 21-valerate depends on the specific requirements of the study, including desired sensitivity, sample matrix, and available instrumentation. The following tables summarize the key performance characteristics of various methods.
Table 1: LC-MS/MS with Deuterated Internal Standard vs. Non-Deuterated Internal Standard
| Parameter | LC-MS/MS with Deuterated IS | LC-MS/MS with Non-Deuterated IS (e.g., Prednisolone) |
| Analyte | Betamethasone | Betamethasone, Betamethasone Acetate (B1210297) |
| Internal Standard | Betamethasone 21-Acetate-d3 | Prednisolone |
| Linearity Range | 2 - 250 ng/mL | 0.5 - 50.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 0.5 ng/mL |
| Precision (%CV) | ≤ 15% | Not explicitly stated, but method was validated |
| Accuracy (%RE) | Within ±15% | Not explicitly stated, but method was validated |
| Matrix | Human Plasma | Human Plasma |
Data for the deuterated internal standard method is based on the analysis of betamethasone, which is structurally and analytically similar to this compound. Data for the non-deuterated internal standard is for betamethasone and its acetate ester.
Table 2: Comparison with Other Analytical Techniques
| Method | Linearity Range | Limit of Quantification (LOQ) | Matrix |
| HPLC-UV | 5 - 300 µg/mL | Not specified | Cream, Gel, Ointment, Lotion |
| TLC-Densitometry | Not specified for quantification | Not applicable (qualitative) | Pharmaceutical Preparations |
| UV-Vis Spectrophotometry | 5 - 30 µg/mL | 2.15 µg/mL | Pharmaceutical Dosage Form |
**
The Deuterated Advantage
The use of a deuterated internal standard in LC-MS/MS analysis provides a distinct advantage over other methods. Because the deuterated standard is chemically identical to the analyte, it co-elutes and experiences the same ionization efficiency and potential matrix effects. This allows for highly accurate correction of any variations that may occur during sample processing and analysis, leading to more reliable and reproducible results. Non-deuterated internal standards, while structurally similar, may not perfectly mimic the behavior of the analyte, potentially leading to less accurate quantification.
Alternative methods such as HPLC-UV, TLC-Densitometry, and UV-Vis Spectrophotometry, while useful for certain applications, generally lack the sensitivity and specificity of LC-MS/MS, particularly in complex biological matrices.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods.
LC-MS/MS Method with Deuterated Internal Standard
This protocol is for the quantification of Betamethasone in human plasma using a deuterated internal standard and can be adapted for this compound.
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare a stock solution of Betamethasone and the deuterated internal standard (e.g., Betamethasone-d4) in methanol.
-
Working Solutions: Prepare a series of Betamethasone working solutions by diluting the stock solution.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples.
2. Sample Extraction (Liquid-Liquid Extraction):
-
To a plasma sample, add the deuterated internal standard solution.
-
Add an extraction solvent (e.g., diisopropyl ether).
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
3. LC-MS/MS Conditions:
-
Chromatography: Utilize a C18 column for separation.
-
Mobile Phase: A gradient of mobile phases is typically used for optimal separation.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
HPLC-UV Method
This method is suitable for the determination of Betamethasone Valerate in topical formulations.
1. Standard and Sample Preparation:
-
Prepare standard solutions of Betamethasone Valerate in a suitable solvent (e.g., methanol).
-
Extract the Betamethasone Valerate from the cream, gel, ointment, or lotion formulation using an appropriate solvent and procedure.
2. HPLC Conditions:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of water and acetonitrile (B52724) is often employed.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength of approximately 230-254 nm.
UV-Vis Spectrophotometry Method
This is a simpler method for the estimation of Betamethasone in bulk and pharmaceutical dosage forms.
1. Standard and Sample Preparation:
-
Prepare a standard stock solution of Betamethasone in a suitable solvent (e.g., sulfuric acid or ethanol).
-
Prepare sample solutions by dissolving the dosage form in the same solvent.
2. Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for Betamethasone (typically around 234 nm).
-
Measure the absorbance of the standard and sample solutions at the λmax.
-
Calculate the concentration of Betamethasone in the sample based on a calibration curve.
Visualizing the Workflow and Principles
To further clarify the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.
A Comparative Guide to Inter-Laboratory Validation of Betamethasone 21-Valerate Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Betamethasone (B1666872) 21-valerate in various pharmaceutical formulations. The focus is on providing the necessary data and protocols to facilitate the selection and validation of analytical methods for inter-laboratory studies, ensuring method robustness and reproducibility across different testing sites.
Comparison of Analytical Methods
The accurate quantification of Betamethasone 21-valerate is critical for ensuring the quality and efficacy of dermatological and other pharmaceutical products. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for its analysis. Below is a summary of their performance characteristics based on published validation data.
| Parameter | HPLC Methods | UHPLC Methods | LC-MS/MS Methods |
| Linearity Range | 5–600 µg/mL[1] | 5-200 μg/mL[2] | 0.5–50.0 ng/mL[3] |
| Recovery | 98-102%[1] | 95-105%[2] | 94.0% (Analyte), 98.9% (IS)[3] |
| Precision (%RSD) | < 2%[1] | < 5%[2] | < 10%[3] |
| Limit of Detection (LOD) | 0.02% (for related compounds)[1] | Not explicitly stated | 0.01 - 0.1 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.05% (for related compounds)[1] | Not explicitly stated | 0.5 ng/mL[3] |
| Run Time | < 7 min[1] | 1.40 min (for BMV)[2] | 0.8 min (for BET)[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of analytical methods between laboratories. The following sections outline typical experimental protocols for HPLC, UHPLC, and LC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the simultaneous determination of Betamethasone esters in various topical preparations.[5]
-
Instrumentation: Shimadzu Prominence HPLC System or equivalent.[6]
-
Column: Discovery® C18 (4.6 × 250 mm, 5 µm).[5]
-
Mobile Phase: An isocratic mobile phase consisting of water and acetonitrile (B52724) in a 35:65 (v/v) ratio.[5]
-
Flow Rate: 1 mL/min.[5]
-
Detection: UV detection at 230 nm.[5]
-
Internal Standard: Clobetasone butyrate.[5]
-
Sample Preparation (Cream): A sample of the cream is dissolved in a suitable solvent, such as absolute ethanol, and then diluted to the appropriate concentration for analysis.[1]
Ultra-High-Performance Liquid Chromatography (UHPLC)
This method offers a significant reduction in analysis time and solvent consumption, making it an efficient choice for routine quality control.[2]
-
Instrumentation: UHPLC system with UV detection.
-
Column: RP column (30 mm × 2 mm i.d., 2.2 µm particle size).[2]
-
Column Temperature: 30 °C.[2]
-
Mobile Phase: Isocratic mobile phase of acetonitrile and water (60:40).[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Detection: UV detection at 254 nm.[2]
-
Internal Standard: Dexamethasone acetate (B1210297) (DMA).[2]
-
Sample Preparation (Topical Formulations): A portion of the formulation equivalent to 1 mg of betamethasone is dispersed in 50 mL of methanol (B129727) in a volumetric flask, sonicated for 15 minutes, and then diluted to volume with methanol after cooling. An aliquot is filtered through a 0.45 µm syringe filter and further diluted with the mobile phase to a final concentration of approximately 20 µg/mL.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as bioequivalence studies in human plasma, LC-MS/MS is the method of choice.[3]
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer.[8]
-
Column: C18 analytical column (100 mm x 2.1 mm i.d.).[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
Internal Standard: Triamcinolone acetonide or a stable isotope-labeled version like Betamethasone 21-Acetate-d3.[3][7]
-
Sample Preparation (Human Plasma): To 500 µL of plasma, 25 µL of the internal standard solution is added, followed by 6 mL of diisopropyl ether for liquid-liquid extraction. The sample is vortexed and centrifuged. The organic supernatant is then transferred and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase for injection.[7][10]
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is essential to demonstrate the reproducibility and robustness of an analytical method when used by different analysts in different laboratories. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for a typical inter-laboratory analytical method validation study.
Signaling Pathway of Betamethasone
Betamethasone, as a glucocorticoid, exerts its anti-inflammatory effects through the glucocorticoid receptor signaling pathway. Understanding this pathway can be relevant for drug development professionals.
Caption: Simplified signaling pathway of Betamethasone's anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an UHPLC method for the determination of betamethasone valerate in cream, gel, ointment and lotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Cross-Reactivity of Betamethasone 21-Valerate in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Betamethasone (B1666872) 21-valerate in various immunoassay platforms. Understanding the specificity of immunoassays for this potent corticosteroid is critical for accurate quantification in research and pharmaceutical development. This document presents a compilation of available experimental data, detailed methodologies, and visual representations of key concepts to aid in the selection and interpretation of immunoassay results.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are indispensable tools for the detection and quantification of a wide range of molecules, including synthetic corticosteroids like Betamethasone 21-valerate. These assays rely on the highly specific binding of an antibody to its target antigen. However, the structural similarity between different steroid molecules can lead to cross-reactivity, where a non-target steroid binds to the antibody, resulting in inaccurate measurements. The degree of cross-reactivity is a critical performance characteristic of any immunoassay and must be carefully considered, especially when analyzing samples that may contain multiple structurally related compounds.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of this compound and other structurally similar corticosteroids has been evaluated in various immunoassays. The following tables summarize the available quantitative data from published studies and technical datasheets. It is important to note that cross-reactivity is highly dependent on the specific antibody and the assay format used.
Table 1: Cross-Reactivity of Betamethasone and Other Corticosteroids in a Cortisol Immunoassay
| Compound | Concentration Spiked (µg/mL) | Cross-Reactivity (%) in Roche Cortisol Immunoassay |
| Betamethasone | 0.1 | Not statistically or clinically significant |
| 1.0 | Not statistically or clinically significant | |
| Fluticasone | 0.1 | Not statistically or clinically significant |
| 1.0 | Not statistically or clinically significant | |
| Beclomethasone | 0.1 | Not statistically or clinically significant |
| 1.0 | 1.6 | |
| Dexamethasone (B1670325) | Not specified | No statistically significant cross-reactivity |
Source: Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay.
Table 2: Cross-Reactivity of Various Corticosteroids in a General Corticosteroid ELISA Kit
| Compound | Cross-Reactivity (%) |
| Dexamethasone | 100 |
| Betamethasone | 73 |
| Flumethasone | 120 |
| Triamcinolone | 37 |
| Prednisolone | 21 |
Source: Development of an ELISA for Detection of Dexamethasone and Screening of Polyclonal Antibody.
Note: While this data provides a relative comparison, it is from an assay optimized for dexamethasone detection and the specific form of betamethasone (e.g., 21-valerate) was not specified.
Experimental Protocols
The determination of cross-reactivity in immunoassays typically follows a competitive binding format. Below is a generalized protocol based on common practices for competitive ELISA.
Principle of Competitive Immunoassay
In a competitive immunoassay, a known amount of labeled antigen (e.g., enzyme-conjugated this compound) competes with the unlabeled antigen in the sample for a limited number of binding sites on a specific antibody. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.
Generalized Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Coating: Microtiter plates are coated with a capture antibody specific for the target corticosteroid (or a secondary antibody that binds the primary antibody).
-
Blocking: Any remaining non-specific binding sites on the plate are blocked using a blocking buffer (e.g., bovine serum albumin or non-fat dry milk in a suitable buffer).
-
Competition: A mixture of a fixed concentration of the enzyme-labeled corticosteroid and varying concentrations of the unlabeled test compound (e.g., this compound, dexamethasone, etc.) or the standard is added to the wells.
-
Incubation: The plate is incubated to allow for competitive binding to occur.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader at a specific wavelength.
-
Calculation of Cross-Reactivity: The cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of standard at 50% binding / Concentration of test compound at 50% binding) x 100
Visualizing Immunoassay Principles and Glucocorticoid Signaling
To further illustrate the concepts discussed, the following diagrams are provided.
In Vitro Permeability of Betamethasone 21-Valerate Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro permeability of various betamethasone (B1666872) 21-valerate formulations, supported by experimental data from published studies. The following sections detail the comparative permeability data, the experimental protocols used to obtain this data, and a visual representation of the typical experimental workflow.
Data Presentation: Comparative Permeability of Betamethasone Valerate (B167501) Formulations
The following table summarizes the quantitative data from a study comparing different ethosomal gel formulations of betamethasone valerate. The study highlights how the concentration of the gelling agent, Carbopol 940, influences the permeability of the drug.
| Formulation ID | Formulation Composition | Steady-State Flux (Jss) (mg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Cumulative Drug Permeation at 24h (mg/cm²) |
| EG1 | 0.5% Carbopol 940 | 3.32 | 3.32 | 45.05 |
| EG2 | 1.0% Carbopol 940 | 2.06 | 2.06 | 36.18 |
| EG3 | 1.5% Carbopol 940 | 1.94 | 1.94 | 33.64 |
Data sourced from a comprehensive evaluation of betamethasone valerate loaded ethosomal gels.[1]
Key Observation: The formulation with the lowest concentration of Carbopol 940 (EG1) exhibited the highest permeability, suggesting that increased viscosity of the gel matrix may hinder drug diffusion through the skin.[1]
Another study investigated the permeation of betamethasone 17-valerate from aqueous solutions through excised human skin and found a mean steady-state flux of 57.6 ng/cm²/h.[2] It is important to note that direct comparison between different studies should be done with caution due to variations in experimental conditions, membrane types, and formulation bases. For instance, betamethasone releases faster from creams than from ointments.[3]
Experimental Protocols
The in vitro permeability of betamethasone valerate is commonly evaluated using Franz diffusion cells. This method allows for the measurement of drug release and permeation from a topical formulation through a membrane that mimics the skin barrier.
General Experimental Setup: Franz Diffusion Cell Assay
-
Membrane Preparation:
-
Various membranes can be used, including synthetic membranes like cellulose (B213188) acetate, excised animal skin (e.g., goat ear skin), or human tissue (e.g., isolated human stratum corneum or split-thickness skin).[1][4][5] The choice of membrane depends on the specific objectives of the study.
-
The membrane is carefully prepared and mounted between the donor and receptor compartments of the Franz diffusion cell, ensuring no leaks or air bubbles are present.
-
-
Formulation Application:
-
A precise amount of the betamethasone valerate formulation is applied to the surface of the membrane in the donor compartment.
-
-
Receptor Medium:
-
The receptor compartment is filled with a suitable medium, such as a 60% ethanol:water mixture or phosphate-buffered saline (PBS) at pH 7.4.[4][6] The medium is continuously stirred to ensure sink conditions and uniform distribution of the permeated drug.[6] The temperature is maintained at 32°C or 37°C to simulate physiological conditions.[3][7]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours), samples are withdrawn from the receptor compartment for analysis.[7] An equal volume of fresh receptor medium is added to maintain a constant volume.
-
-
Quantification:
-
The concentration of betamethasone valerate in the collected samples is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
-
Data Analysis:
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.
-
The permeability coefficient (Kp) is calculated by dividing the flux by the initial drug concentration in the donor formulation.
-
Mandatory Visualization
The following diagram illustrates the typical workflow of an in vitro permeability study using a Franz diffusion cell.
References
- 1. Comprehensive Evaluation of Betamethasone Valerate loaded Ethosomal Gel: Physiochemical and Ex-Vivo Permeation studies – Oriental Journal of Chemistry [orientjchem.org]
- 2. In vitro percutaneous permeation of betamethasone and betamethasone 17-valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relationship between in vivo skin blanching and in vitro release rate for betamethasone valerate creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative permeation studies of nondiluted and diluted betamethasone-17-valerate semisolid formulations through isolated human stratum corneum and artificial skin construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomimetic Artificial Membrane Permeability Assay over Franz Cell Apparatus Using BCS Model Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
A Head-to-Head Clinical Trial Design Guide for Topical Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of head-to-head clinical trial designs for topical corticosteroids, focusing on key efficacy and safety endpoints. It includes detailed experimental protocols, comparative data from clinical studies, and visualizations of relevant biological pathways and trial workflows.
Comparative Efficacy and Safety Data
The following tables summarize quantitative data from head-to-head clinical trials of various topical corticosteroids.
Table 1: Comparison of Halobetasol (B1672918) Propionate (B1217596) 0.05% and Clobetasol (B30939) Propionate 0.05% in Plaque Psoriasis
| Endpoint | Halobetasol Propionate 0.05% | Clobetasol Propionate 0.05% | p-value | Reference |
| Success Rate ("Healed" or "Marked Improvement") | 96% | 91% | NS | [1] |
| Patients with "No Disease" or "Mild Disease" (Day 14) | 86% | 70% | 0.023 | [1] |
| Healing within 24 Days | 69% | 56% | NS | [1] |
| Adverse Effects | 7% | 12% | NS | [1] |
| Physician's Global Evaluation (Almost Total Clearing) | 32% | 19.2% | 0.019 | [2] |
| HPA Axis Suppression | Similar between both treatments | Similar between both treatments | NS | [3] |
NS: Not Specified
Table 2: Comparison of Clobetasol Propionate 0.05% and Betamethasone (B1666872) Dipropionate 0.05% in Psoriasis
| Endpoint | Clobetasol Propionate 0.05% | Betamethasone Dipropionate 0.05% | p-value | Reference |
| Greater Improvement (Left/Right Paired Comparison) | Statistically significant favor for Clobetasol Propionate | - | < 0.05 | [4] |
| Longer Remission (2 weeks post-treatment) | Statistically significant favor for Clobetasol Propionate | - | < 0.001 | [4] |
| Mean Global Clinical Response (Scalp Psoriasis, Day 4 & 8) | - | Statistically significant favor for Betamethasone Dipropionate | ≤ 0.017 | [5] |
| Mean % Improvement in Total Sign/Symptom Scores (Scalp Psoriasis) | - | Statistically significant favor for Betamethasone Dipropionate | ≤ 0.015 | [5] |
Table 3: Comparison of Mometasone (B142194) Furoate 0.1% and Hydrocortisone (B1673445) Butyrate/Hydrocortisone in Atopic Dermatitis
| Endpoint | Mometasone Furoate 0.1% (Once Daily) | Comparator (Twice Daily) | p-value | Reference |
| Improvement ("Cleared" or "Markedly Improved") vs. Hydrocortisone Butyrate | 85% | 71% | 0.0025 | [6] |
| Improvement vs. Hydrocortisone 1.0% (Childhood Atopic Dermatitis) | Significantly greater improvement | - | < 0.05 | [7] |
| Transient Plasma Cortisol Suppression vs. Hydrocortisone 1.0% | 0% of patients | 1 patient | NS | [7] |
NS: Not Specified
Key Experimental Protocols
Vasoconstrictor Assay (VCA) for Bioequivalence
The Vasoconstrictor Assay is a pharmacodynamic study used to determine the potency of a topical corticosteroid by measuring its ability to cause skin blanching.[1][8]
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are recruited.
-
Site Application: A template with multiple application sites is placed on the ventral forearm. The test and reference topical corticosteroid formulations are applied to the designated sites. Untreated sites serve as controls.[8]
-
Dose Duration: The duration of application is a critical parameter and is often determined in a pilot study to identify the ED50 (the dose duration at which the effect is half-maximal).[9]
-
Removal: After the specified duration, the formulations are gently removed.
-
Assessment:
-
Visual Scoring: Trained, blinded observers assess the degree of skin blanching at specified time points (e.g., 2, 4, 6, 24 hours post-removal) using a graded scale (e.g., 0-4, from no blanching to maximal blanching).
-
Chromameter Measurement: A chromameter is used to objectively quantify the change in skin color (blanching).[8][10] The instrument measures colorimetric values, providing a quantitative measure of vasoconstriction.[11]
-
-
Data Analysis: The blanching scores or chromameter readings are plotted over time, and the Area Under the Effect Curve (AUEC) is calculated to compare the potency of the test and reference products.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Assessment
This assessment evaluates the systemic absorption and potential for systemic adverse effects of topical corticosteroids.
Methodology:
-
Subject Selection: Patients with the target dermatological condition (e.g., psoriasis, atopic dermatitis) requiring treatment with a topical corticosteroid are enrolled.
-
Baseline Cortisol Measurement: A baseline morning plasma cortisol level is obtained.
-
Treatment Application: Patients apply the topical corticosteroid as prescribed for a specified duration (e.g., 2-4 weeks).
-
Cosyntropin (B549272) Stimulation Test:
-
After the treatment period, a low-dose (1 mcg) or standard-dose (250 mcg) of cosyntropin (a synthetic ACTH) is administered intravenously.
-
Blood samples for cortisol measurement are collected at baseline (before cosyntropin administration) and at specified time points post-administration (e.g., 30 and 60 minutes).
-
-
Data Analysis: A normal response is a post-stimulation cortisol level above a certain threshold (e.g., 18-20 mcg/dL). A subnormal response suggests HPA axis suppression. The proportion of patients with HPA axis suppression is compared between treatment groups.
Clinical Efficacy and Safety Assessment in Psoriasis and Atopic Dermatitis
These trials are designed to evaluate the therapeutic effectiveness and safety of topical corticosteroids in patient populations.
Study Design:
-
Randomized, Double-Blind, Controlled Trial: Patients are randomly assigned to receive either the test product, a comparator product, or a vehicle (placebo). Both patients and investigators are blinded to the treatment allocation.
-
Patient Population: Patients with a confirmed diagnosis of moderate to severe plaque psoriasis or atopic dermatitis.
-
Treatment Regimen: Patients apply the assigned treatment to the affected areas for a specified duration (e.g., 2-8 weeks).
-
Efficacy Endpoints:
-
Psoriasis Area and Severity Index (PASI): A tool to measure the severity and extent of psoriasis.[12][13] It assesses erythema, induration, and desquamation, as well as the percentage of body surface area affected in four regions (head, trunk, upper extremities, lower extremities).[14][15] A PASI 75 response, for example, indicates a 75% or greater improvement in the PASI score from baseline.[15]
-
Eczema Area and Severity Index (EASI): A tool to measure the severity and extent of atopic dermatitis.[16][17][18] It assesses erythema, edema/papulation, excoriation, and lichenification, along with the percentage of affected body surface area in four regions.[19]
-
Investigator's Global Assessment (IGA): A static assessment of the overall severity of the disease on a multi-point scale (e.g., 0=clear, 1=almost clear, 2=mild, 3=moderate, 4=severe). Treatment success is often defined as achieving a score of 0 or 1.
-
-
Safety Endpoints:
-
Incidence and severity of local adverse events (e.g., skin atrophy, striae, telangiectasia).
-
Systemic adverse events.
-
HPA axis suppression (as described above).
-
Mandatory Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Topical Corticosteroid Clinical Trial Workflow.
References
- 1. A double-blind, multicenter comparison of 0.05% halobetasol propionate ointment and 0.05% clobetasol propionate ointment in patients with chronic, localized plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dermatopharmacologic investigations of halobetasol propionate in comparison with clobetasol 17-propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of clobetasol propionate 0.05 percent ointment and an optimized betamethasone dipropionate 0.05 percent ointment in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of twice-daily augmented betamethasone dipropionate lotion versus clobetasol propionate solution in patients with moderate-to-severe scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Comparison of mometasone furoate 0.1% cream and hydrocortisone 1.0% cream in the treatment of childhood atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. gmp-compliance.org [gmp-compliance.org]
- 10. Quantification of skin-colour changes induced by topical corticosteroid preparations using the Minolta Chroma Meter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative volumetric photoacoustic assessment of vasoconstriction by topical corticosteroid application in mice skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dermnetnz.org [dermnetnz.org]
- 13. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Canadian Psoriasis - CAPP - PASI Score [canadianpsoriasis.ca]
- 16. EASI [usdermed.com]
- 17. Eczema Area and Severity Index - Wikipedia [en.wikipedia.org]
- 18. dermnetnz.org [dermnetnz.org]
- 19. dermanet.ch [dermanet.ch]
A Comparative Statistical Analysis of Betamethasone 21-Valerate in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Betamethasone (B1666872) 21-Valerate Against Other Topical Corticosteroids, Supported by Experimental Data and Methodologies.
This guide provides a comprehensive statistical analysis and comparison of Betamethasone 21-valerate with other commonly used topical corticosteroids. The following sections detail its relative potency, and anti-inflammatory efficacy, supported by data from clinical and preclinical studies. Detailed experimental protocols for key assessment methods are also provided to aid in the design and evaluation of future research.
Comparative Efficacy and Potency
This compound is a potent topical corticosteroid widely used in the treatment of various inflammatory skin conditions. Its efficacy is often compared to other corticosteroids to establish its relative potency and therapeutic standing.
Comparison with Clobetasol (B30939) Propionate (B1217596)
Clobetasol propionate is generally considered a super-potent (Class I) topical corticosteroid, exhibiting higher potency than this compound (Class III). In a 6-month controlled study on patients with symmetrical psoriasis, lesions treated with clobetasol propionate 0.05% ointment showed a greater improvement and longer clearance periods compared to those treated with betamethasone valerate (B167501) 0.1% ointment. However, another double-blind investigation involving 36 patients with various steroid-responsive dermatoses found no statistically significant difference in efficacy between 0.05% betamethasone 17,21-dipropionate cream and 0.05% clobetasol propionate cream after three weeks of twice-daily application (p > 0.1).
Comparison with Triamcinolone (B434) Acetonide
In a randomized clinical trial for the treatment of localized alopecia areata, intralesional triamcinolone acetonide demonstrated superior efficacy compared to topical betamethasone valerate. After 12 weeks, hair re-growth was observed in 74.3% of the triamcinolone group versus 46.9% in the betamethasone group, a statistically significant difference (p < 0.001). Another study comparing betamethasone valerate foam and intralesional triamcinolone acetonide for alopecia areata found that at the end of 12 weeks, significant hair re-growth (>75%) was observed in 60% of the triamcinolone group and 53.6% of the betamethasone foam group.
Comparison with Fluocinonide (B1672898)
A double-blind trial involving 76 patients with eczema or psoriasis showed that betamethasone valerate 0.1% ointment was significantly superior to fluocinonide 0.05% in a fatty alcohol propylene (B89431) glycol (FAPG) base (P < 0.05). Conversely, another study reported good results with a single daily application of fluocinonide compared to a twice-daily application of betamethasone 17-valerate in treating eczema and psoriasis.
Data Presentation
The following tables summarize the quantitative data from the comparative studies cited above.
| Comparison with Clobetasol Propionate in Psoriasis | Outcome Measure | Result | Statistical Significance |
| Betamethasone valerate 0.1% ointment vs. Clobetasol propionate 0.05% ointment | Relative improvement in psoriatic lesions over 6 months | Greater improvement with Clobetasol propionate | Not specified |
| Betamethasone 17,21-dipropionate 0.05% cream vs. Clobetasol propionate 0.05% cream | Efficacy in various steroid-responsive dermatoses over 3 weeks | No significant difference | p > 0.1 |
| Comparison with Triamcinolone Acetonide in Alopecia Areata | Outcome Measure | Betamethasone Valerate Group | Triamcinolone Acetonide Group | Statistical Significance |
| Topical Betamethasone valerate cream 0.1% vs. Intralesional Triamcinolone acetonide (10 mg/ml) | Percentage of patients with hair re-growth at 12 weeks | 46.9% | 74.3% | p < 0.001 |
| Topical Betamethasone valerate foam 0.1% vs. Intralesional Triamcinolone acetonide (10mg/ml) | Percentage of patients with >75% hair re-growth at 12 weeks | 53.6% | 60% | p<0.000009 (for improvement from baseline) |
| Comparison with Fluocinonide in Eczema and Psoriasis | Outcome Measure | Result | Statistical Significance |
| Betamethasone valerate 0.1% ointment vs. Fluocinonide 0.05% FAPG base | Superiority in treating eczema and psoriasis | Betamethasone valerate was superior | P < 0.05 |
| Betamethasone 17-valerate (twice daily) vs. Fluocinonide (once daily) | Efficacy in treating eczema and psoriasis | Good results for both, with fluocinonide having a less frequent application | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative studies are provided below.
Human Vasoconstrictor Assay
The vasoconstrictor assay is a standardized method to determine the potency of topical corticosteroids by measuring their ability to cause skin blanching.
Objective: To assess and compare the topical bioavailability and potency of different corticosteroid formulations.
Procedure:
-
Subject Selection: Healthy adult volunteers with normal skin on their forearms are selected.
-
Site Application: A template with multiple small circular sites is placed on the volar aspect of the forearms.
-
Dosing: A standardized amount (e.g., 10 µL) of the corticosteroid formulation is applied to each site. For dose-duration response studies, the formulation is applied for varying periods (e.g., 0.25 to 6 hours).
-
Occlusion: The application sites are covered with an occlusive dressing to enhance penetration.
-
Removal: After the specified duration, the dressing and any excess formulation are carefully removed.
-
Evaluation: Skin blanching (vasoconstriction) is visually assessed by a trained, blinded observer at specific time points after removal (e.g., 2, 6, 18, and 24 hours) using a rating scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching). Alternatively, a chromameter can be used for objective color measurement.
-
Data Analysis: The blanching scores are recorded, and the area under the effect curve (AUEC) is calculated. For dose-response studies, the data is fitted to an Emax model to determine the dose duration required to achieve 50% of the maximal response (ED50).
Croton Oil-Induced Ear Edema Assay in Mice
This is a common in vivo model to evaluate the anti-inflammatory activity of topical agents.
Objective: To quantify the anti-inflammatory
Safety Operating Guide
Safe Disposal of Betamethasone 21-Valerate: A Procedural Guide for Laboratory Professionals
The proper disposal of Betamethasone 21-valerate, a potent synthetic corticosteroid, is a critical component of laboratory safety and environmental responsibility. Due to its classification as a hazardous substance that may damage the unborn child and cause organ damage through prolonged exposure, stringent disposal protocols must be followed to mitigate risks to personnel and prevent environmental contamination.
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated waste materials in a research environment. Adherence to these guidelines is essential for compliance with environmental regulations, such as those set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).
Key Safety Precaution: Under no circumstances should this compound or its contaminated materials be disposed of via drains or sewers. This practice is prohibited and can lead to environmental contamination.
Step 1: Personal Protective Equipment (PPE) and Hazard Assessment
Before handling this compound for any purpose, including disposal, a thorough hazard assessment must be conducted. Appropriate PPE is mandatory to prevent skin contact, inhalation, and eye exposure.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use.
-
Body Protection: A lab coat or gown should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary to prevent inhalation.
Step 2: Waste Segregation and Containment
Proper segregation of waste is the most critical step in the disposal process. Different types of waste must be collected in designated, clearly labeled containers. Mixing hazardous waste with non-hazardous waste is not permitted.
| Waste Stream | Description | Recommended Container | Disposal Method |
| Unused/Expired Product | Pure this compound powder or stock solutions. | Black RCRA hazardous pharmaceutical waste container, clearly labeled. | Collection by a licensed hazardous waste disposal service for incineration. |
| Contaminated Solids | Used PPE (gloves, masks), bench paper, absorbent pads, and labware (e.g., pipette tips, weighing boats) contaminated with the compound. | Double-bagged in robust, sealed plastic bags, placed inside a labeled hazardous waste container. | Collection by a licensed hazardous waste disposal service for incineration. |
| Empty Containers | Original product vials or bottles, even if "empty," as they contain residual powder. | Discard as unused product in the RCRA hazardous pharmaceutical waste container. Do not reuse empty containers. | Collection by a licensed hazardous waste disposal service. |
| Spill Cleanup Materials | Absorbent materials, contaminated PPE, and any other items used to clean a spill. | Placed in a suitable, sealed, and labeled container for hazardous waste. | Collection by a licensed hazardous waste disposal service. |
Step 3: Procedural Disposal Guidance
A. Unused or Expired Product (Pure Substance):
-
Ensure all required PPE is worn correctly.
-
Carefully place the original container with the unused or expired this compound into a designated and labeled hazardous waste container.
-
Do not attempt to consolidate powders outside of a certified containment hood, as this can generate hazardous dust.
-
For solutions, collect in a designated, leak-proof hazardous liquid waste container.
B. Contaminated Solid Waste:
-
Collect all disposables (gloves, pipette tips, absorbent paper) that have come into direct contact with this compound immediately after use.
-
Place these materials into a designated hazardous waste bag or container.
-
Seal the primary container (e.g., bag) and place it in the secondary hazardous waste collection bin.
C. Spill Cleanup and Disposal:
-
Evacuate and Secure: Evacuate unnecessary personnel from the area to prevent exposure.
-
Contain: Prevent the further spread of the spill.
-
Clean-up:
-
For solid spills, do not use dry sweeping, which can create airborne dust. Gently cover the spill with a damp paper towel or absorbent material to wet it first.
-
Alternatively, use a vacuum cleaner fitted with a HEPA filter.
-
Carefully scoop the material and place it into a suitable container for hazardous waste disposal.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate cleaning agent.
-
Dispose: All materials used for cleanup, including PPE, are considered hazardous waste and must be disposed of accordingly.
Step 4: Final Waste Collection and Storage
-
Labeling: Ensure all waste containers are sealed and clearly labeled with "Hazardous Waste," the chemical name (this compound), and the associated hazard symbols.
-
Storage: Store the sealed waste containers in a designated, secure area away from general lab traffic, awaiting pickup.
-
Professional Disposal: Arrange for the collection of the waste by a certified hazardous waste management company. Maintain all records and documentation related to the disposal as required by your institution and local regulations.
Disposal Workflow for this compound
Caption: Workflow for the segregation and disposal of this compound waste.
Safe Handling and Disposal of Betamethasone 21-valerate: A Guide for Laboratory Professionals
Providing essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Betamethasone 21-valerate.
This compound is a potent synthetic glucocorticoid that requires stringent handling procedures to ensure personnel safety and prevent environmental contamination. This guide provides a detailed, step-by-step approach to its safe handling, from receipt to disposal, to mitigate risks in a laboratory setting. Adherence to these protocols is crucial due to the compound's potential to cause harm, including damage to an unborn child and to organs through prolonged or repeated exposure.[1][2]
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects eyes from dust, aerosols, and splashes.[3] |
| Hand Protection | Chemical-impermeable gloves | Nitrile or neoprene gloves, inspected prior to use.[3] Consider double gloving.[4] | Prevents skin contact and absorption.[3] |
| Body Protection | Protective Clothing | An impervious lab coat or gown, potentially fire/flame resistant.[3] | Shields skin and personal clothing from contamination.[3] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if dust is generated.[2] A powered air-purifying respirator (PAPR) may be necessary for handling larger quantities or during spill cleanup.[3][4] | Prevents inhalation of the potent compound. |
Occupational Exposure Limits
While specific occupational exposure limits for this compound are not widely established by all regulatory bodies, a time-weighted average (TWA) of 10 micrograms/m³ has been noted. This low limit underscores the high potency of the compound and the need for effective containment and ventilation.
Step-by-Step Handling and Disposal Plan
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood, biological safety cabinet, or a ventilated balance enclosure to minimize inhalation exposure.[1][4]
-
Restricted Access: The handling area should be clearly demarcated and access restricted to authorized personnel only.
-
Emergency Equipment: Ensure an eye-wash station and safety shower are readily accessible.[3]
2. Handling Procedure:
-
Avoid Dust Generation: Whenever possible, handle the substance in a solution rather than as a powder to prevent the generation of dust and aerosols.[3]
-
Personal Hygiene: Wash hands thoroughly before and immediately after handling the product.[5] Do not eat, drink, or smoke in the handling area.[1][5]
-
Gowning: Put on all required PPE before entering the designated handling area. Train employees in proper gowning and de-gowning practices.[4]
-
Weighing: If weighing the solid form, do so within a ventilated enclosure.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Container Handling: Keep containers tightly closed when not in use.[1]
3. Spill Management:
-
Minor Spills:
-
Clean up spills immediately, wearing appropriate PPE.[6]
-
Use a dry clean-up procedure; avoid generating dust.[6]
-
Dampen the spilled material with water to prevent it from becoming airborne before sweeping.[6]
-
Collect the waste in a sealed, labeled container for proper disposal.[7]
-
Clean the affected area thoroughly.
-
-
Major Spills:
4. Disposal Plan:
-
Waste Characterization: All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, should be considered hazardous waste.
-
Containerization: Place all contaminated waste in clearly labeled, sealed containers. Do not mix with other waste streams.
-
Disposal Method: Dispose of the waste through an authorized professional waste disposal service.[8] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Environmental Protection: Do not allow the substance or contaminated materials to enter drains or watercourses.[1][5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. pccarx.com [pccarx.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fsadev.hadron.eu.com [fsadev.hadron.eu.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
